4-chlorophenylacetylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(diethylamino)-N'-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZIZRKFGYQTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-chloro-4-ethynylbenzene molecular weight and formula
An In-Depth Technical Guide to 1-Chloro-4-ethynylbenzene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1-chloro-4-ethynylbenzene, a pivotal intermediate in advanced materials science and pharmaceutical development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, handling, and application, grounded in established chemical principles. This document is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile molecule.
Core Molecular Profile and Physicochemical Characteristics
1-Chloro-4-ethynylbenzene, also known as (4-chlorophenyl)acetylene, is an aromatic compound distinguished by a para-substituted chlorine atom and an ethynyl (acetylenic) group. This unique bifunctionality—an electron-withdrawing halogen and a reactive terminal alkyne—makes it a highly valuable building block for creating complex molecular architectures through various cross-coupling reactions.
The chlorine atom modulates the electronic properties of the phenyl ring, while the terminal alkyne provides a reactive handle for carbon-carbon bond formation, most notably in Sonogashira, Suzuki, and click chemistry reactions.[1]
Molecular Structure
The planar structure of 1-chloro-4-ethynylbenzene is fundamental to its role in creating conjugated systems for optoelectronic materials.
Caption: Molecular structure of 1-chloro-4-ethynylbenzene.
Physicochemical Data Summary
The properties of 1-chloro-4-ethynylbenzene dictate its handling, storage, and reaction conditions. Its low flash point and melting point are critical considerations for laboratory safety and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅Cl | [2][3][4] |
| Molecular Weight | 136.58 g/mol | [1][3][5] |
| CAS Number | 873-73-4 | [2][3][6] |
| Appearance | White to yellow or pale brown crystalline solid/mass | [4] |
| Melting Point | 45-47 °C (lit.) | [7] |
| Boiling Point | 79-82 °C at 23 mmHg | [1][4][5] |
| Density | 1.24 g/cm³ at 50 °C | [4][8] |
| Flash Point | 10 °C (closed cup) | [4][8] |
| Solubility | Insoluble in water. Soluble in acetone, chloroform, DMF, DMSO, ethanol, ethyl acetate, THF, and toluene. | [4][8] |
| InChI Key | LFZJRTMTKGYJRS-UHFFFAOYSA-N | [2][3] |
Synthesis Protocol: A Validated Approach
The synthesis of 1-chloro-4-ethynylbenzene is commonly achieved via a palladium-catalyzed Sonogashira-Hagihara coupling reaction, followed by a deprotection step. This method is favored for its high yields and functional group tolerance. We will detail a robust protocol adapted from established procedures.[8]
Rationale for Method Selection
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the direct formation of a C(sp²)-C(sp) bond. The choice of a protected alkyne, such as 3-methyl-1-butyn-3-ol, is a critical experimental design choice. It prevents the undesired self-coupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under aerobic conditions. The subsequent deprotection under basic conditions is a clean and efficient way to reveal the required terminal alkyne.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-chloro-4-ethynylbenzene.
Detailed Step-by-Step Protocol
Materials:
-
4-chloroiodobenzene
-
3-methyl-1-butyn-3-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (anhydrous)
-
Toluene
-
Sodium hydroxide (NaOH), powdered
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 4-chloroiodobenzene (1.0 eq), 3-methyl-1-butyn-3-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and anhydrous triethylamine.
-
Catalyst Addition: Stir the mixture for 15 minutes to ensure homogeneity. Add copper(I) iodide (0.04 eq). An immediate precipitate may form.
-
Coupling Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Initial Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the salt precipitate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess triethylamine.
-
Deprotection: Dissolve the resulting crude residue in toluene. Add powdered sodium hydroxide (2.0 eq).
-
Heating: Heat the mixture to reflux and maintain for 4 hours. The deprotection reaction cleaves the acetone protecting group.
-
Final Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-chloro-4-ethynylbenzene.
Core Applications in Drug Development and Materials Science
The utility of 1-chloro-4-ethynylbenzene stems from its ability to participate in reactions that build molecular complexity.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The aryl-alkyne motif is present in numerous biologically active molecules. This compound serves as a rigid scaffold to which other pharmacophores can be attached. Its defined geometry is crucial for optimizing ligand-receptor binding interactions.[1]
Building Block for Organic Electronics
In materials science, 1-chloro-4-ethynylbenzene is extensively used in Sonogashira coupling reactions to synthesize conjugated polymers and oligomers.[1] These materials are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid, linear structure imparted by the ethynyl group promotes π-stacking and efficient charge transport.
General Experimental Workflow: Sonogashira Cross-Coupling
The following diagram illustrates a typical workflow where 1-chloro-4-ethynylbenzene is used as a coupling partner.
Caption: A typical experimental workflow using 1-chloro-4-ethynylbenzene.
Safety, Handling, and Storage
Proper handling of 1-chloro-4-ethynylbenzene is non-negotiable due to its hazardous properties. The compound is a flammable solid and an irritant.[3]
Hazard Identification and Mitigation
The primary hazards necessitate stringent safety protocols. The low flash point means ignition sources must be eliminated from the work area. Its irritant nature requires the use of appropriate personal protective equipment (PPE).
| GHS Hazard Statement | Classification | Mitigation Measures |
| H228 | Flammable solid, Category 1 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[3] |
| H315 | Causes skin irritation | Wear protective gloves (e.g., nitrile). Wash skin thoroughly after handling.[3] |
| H319 | Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles.[3] |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area, preferably in a chemical fume hood.[3] |
Rationale for Storage Conditions
-
Refrigeration (2-8°C): Low temperatures slow the rate of potential decomposition or polymerization of the reactive alkyne group, ensuring long-term stability.[4][8]
-
Sealed in Dry Conditions/Under Inert Gas: The compound is sensitive to air and moisture. The copper catalyst often used in its subsequent reactions can be deactivated by oxygen, and the terminal alkyne can undergo undesired side reactions. Storing under nitrogen or argon prevents this.
-
Light Sensitivity: Like many aromatic compounds, it can be light-sensitive, potentially leading to degradation.[4][8] Storage in an amber vial or in the dark is recommended.
Conclusion
1-Chloro-4-ethynylbenzene is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure and predictable reactivity in cross-coupling reactions allow for the rational design of complex, high-value molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for any researcher aiming to leverage its full potential safely and effectively.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-ethynyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70118, 1-Chloro-4-ethynylbenzene. PubChem. [Link]
-
MySkinRecipes. 1-Chloro-4-ethynylbenzene. MySkinRecipes Product Page. [Link]
-
Thermo Fisher Scientific. 1-Chloro-4-ethynylbenzene, 98%, Thermo Scientific. Fisher Scientific. [Link]
-
ChemBK. 1-chloro-4-ethynylbenzene. ChemBK Database. [Link]
-
Synthonix. 1-Chloro-4-ethynylbenzene. Synthonix Product Page. [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank. [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Carl ROTH. Safety Data Sheet: Chlorobenzene. Carl ROTH. [Link]
Sources
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- 8. 4-Chlorophenylacetylene | 873-73-4 [chemicalbook.com]
Advanced Technical Review: 4-Chlorophenylacetylene Derivatives in Medicinal Chemistry and Materials Science
Executive Summary & Core Directive
4-Chlorophenylacetylene (4-CPA) represents a pivotal "molecular hinge" in modern organic synthesis. Its utility stems from the dual functionality of its structure: the electron-withdrawing, lipophilic 4-chloroaryl moiety and the highly reactive terminal alkyne. This guide moves beyond basic characterization to explore the strategic derivatization of 4-CPA.
We focus on two high-value vectors:
-
Medicinal Chemistry: Exploiting the alkyne for "Click" chemistry (CuAAC) to generate 1,2,3-triazole pharmacophores and Sonogashira cross-coupling to build rigid diarylalkyne scaffolds.
-
Materials Science: Polymerization of 4-CPA into poly(this compound), a conjugated polymer exhibiting unique optical properties and helical chirality when induced.
Synthesis of the Core Scaffold: this compound
Before exploring derivatives, the high-purity synthesis of the monomer is required. The industry-standard route avoids the handling of gaseous acetylene by using a protected alkyne surrogate.
Protocol 1: Pd/Cu-Catalyzed Synthesis via 2-Methyl-3-butyn-2-ol
This method is preferred over trimethylsilylacetylene (TMSA) in cost-sensitive scale-ups due to the lower price of the propargylic alcohol.
Reagents:
-
4-Chloroiodobenzene (1.0 equiv)
-
2-Methyl-3-butyn-2-ol (1.2 equiv)
-
Pd(PPh3)2Cl2 (1-2 mol%)
-
CuI (1-2 mol%)
-
Triethylamine (Solvent/Base)[1]
-
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Coupling (Sonogashira): Charge a flame-dried Schlenk flask with 4-chloroiodobenzene, Pd(PPh3)2Cl2, and CuI under nitrogen. Add degassed triethylamine followed by 2-methyl-3-butyn-2-ol. Stir at room temperature (or mild heat, 40-50 °C) for 12 hours. The formation of triethylammonium iodide precipitate indicates progress.
-
Workup: Filter the salts, concentrate the filtrate, and redissolve in toluene.
-
Deprotection (Retro-Favorskii): Add solid NaOH (powdered) to the toluene solution and reflux for 4 hours. This cleaves the acetone protecting group, releasing the terminal alkyne.
-
Purification: Distill the crude oil under reduced pressure (bp ~79-82 °C at 23 mmHg) to obtain this compound as a pale yellow solid/liquid (mp 45-47 °C).
Expert Insight: The choice of 4-chloroiodobenzene over the bromide analog is critical here. The C-Cl bond is too strong to participate in the oxidative addition step under these mild conditions, ensuring the alkyne attaches only at the iodine position, leaving the chlorine atom intact for future functionalization (e.g., Suzuki couplings).
Medicinal Chemistry: The "Click" and Coupling Vectors
1,2,3-Triazole Derivatives via CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary route for converting 4-CPA into bioactive molecules. The resulting 1,4-disubstituted 1,2,3-triazole ring acts as a bioisostere for amide bonds but with higher metabolic stability.
Mechanism & Application: The 4-chlorophenyl group provides lipophilicity (logP modulation), enhancing cell membrane permeability, while the triazole ring engages in hydrogen bonding with biological targets (e.g., kinases, tubulin).
Representative Workflow (Graphviz):
Caption: Cu(I)-catalyzed cycle ensuring 1,4-regioselectivity over the 1,5-isomer.
Biological Case Studies
Recent literature highlights specific derivatives of 4-CPA with potent activity.
| Derivative Class | Target / Mechanism | Key Compound Data | Source |
| Benzamides | Anti-HBV (Hepatitis B)[2] | IMB-0523 : N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide.[2] IC50: 1.99 µM (Wild-type HBV).[2] Mechanism: Increases intracellular APOBEC3G levels.[2] | |
| 1,2,3-Triazoles | Anticancer (Prostate, Lung) | Triazole-linked 1,3,4-oxadiazole-triazines.[3] IC50: 0.16 - 11.8 µM against PC3/A549 lines.[3] | |
| Chalcones | Antimicrobial / Antioxidant | 4-chlorophenyl substituted chalcones (via Claisen-Schmidt). High lipophilicity enhances bacterial cell wall penetration. |
Materials Science: Conjugated Polymers
Poly(this compound) (PCPA) is a substituted polyacetylene. Unlike unsubstituted polyacetylene, which is insoluble and unstable in air, the pendant chlorophenyl groups confer solubility in common organic solvents (CHCl3, THF) and oxidative stability .
Protocol 2: Rh-Catalyzed Stereoselective Polymerization
Rhodium catalysts are superior to Ziegler-Natta systems for this monomer, producing polymers with high cis-stereoregularity and narrow molecular weight distributions (PDI).
Reagents:
-
Monomer: this compound[1]
-
Catalyst: [Rh(nbd)Cl]2 (Norbornadiene rhodium(I) chloride dimer)
-
Solvent: Toluene or THF[1]
Experimental Steps:
-
Initiation: In a glovebox (nitrogen atmosphere), dissolve [Rh(nbd)Cl]2 (0.01 equiv) in dry toluene. Add triethylamine.[1]
-
Polymerization: Add the monomer solution dropwise. The solution will turn deep yellow/orange/red depending on the conjugation length. Stir at 30 °C for 2-4 hours.
-
Termination: Quench with a small amount of methanol.
-
Precipitation: Pour the reaction mixture into a large excess of methanol to precipitate the polymer. Filter and dry under vacuum.
Properties & Applications:
-
Helicity: If polymerized in the presence of chiral amines or if the catalyst ligands are chiral, PCPA can adopt a single-handed helical conformation, useful for chiral sensing and enantioselective separation materials.
-
Conductivity: While less conductive than doped polyacetylene, PCPA serves as a semiconductor in organic light-emitting diodes (OLEDs) due to its fluorescence properties.
Strategic Synthesis Map
The following diagram illustrates the divergent pathways available from the 4-CPA core.
Caption: Divergent synthesis pathways: 'Click' chemistry and polymerization are the dominant high-value transformations.
References
-
Synthesis of this compound : ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from
-
Anti-HBV Activity : ResearchGate. (2015). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from
-
Triazole Anticancer Agents : National Institutes of Health (NIH). (2023).[5][6] Design, synthesis, anticancer evaluation... of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Retrieved from
-
Polyacetylene Synthesis : MDPI. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from
-
Sonogashira Coupling : Wikipedia. (n.d.). Sonogashira coupling Mechanism and Applications. Retrieved from
-
Chalcone Derivatives : Chemical Review and Letters. (2025).[7] New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from
Sources
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- 4. jocpr.com [jocpr.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
Strategic Utilization of Halogenated Phenylacetylenes in Organic Synthesis
Executive Summary: The Dual-Functional Linchpin
Halogenated phenylacetylenes represent a unique class of "linchpin" intermediates in modern organic synthesis. Structurally, they possess two distinct reactive handles: an electron-rich alkyne moiety (C≡C) and an electrophilic aryl halogen (Ar–X). This duality allows for orthogonal functionalization , enabling chemists to construct complex molecular architectures—such as conjugated polymers, liquid crystals, and pharmaceutical pharmacophores—in a sequential, modular fashion.
This guide moves beyond basic definitions to explore the chemoselective synthesis and strategic application of these building blocks. We focus on the exploitation of bond-dissociation energy differences (C–I vs. C–Br) to achieve site-selective couplings, a critical competency in high-value drug discovery.
Mechanistic Foundation: The Reactivity Ladder
The utility of halogenated phenylacetylenes rests on the "Reactivity Ladder" of aryl halides in palladium-catalyzed cross-coupling reactions. The rate of oxidative addition—usually the rate-determining step in catalytic cycles like Sonogashira or Suzuki—follows the bond strength order:
Expert Insight: By selecting a starting material with mixed halogens (e.g., 1-bromo-4-iodobenzene), a chemist can exclusively engage the iodide in a Sonogashira coupling while leaving the bromide intact. This "dormant" bromide serves as a pre-installed handle for a subsequent transformation, eliminating the need for intermediate protecting group manipulations.
Visualization: The Chemoselective Workflow
The following diagram illustrates the logic of sequential functionalization using 1-bromo-4-iodobenzene as the scaffold.
Figure 1: Strategic workflow for exploiting orthogonal reactivity in halogenated phenylacetylenes.
Detailed Experimental Protocol
Synthesis of 4-Bromophenylacetylene
Objective: To synthesize 4-bromophenylacetylene from 1-bromo-4-iodobenzene via a chemoselective Sonogashira coupling followed by deprotection. This protocol ensures the bromine substituent remains intact.
Self-Validating System: The success of this reaction is validated by the disappearance of the starting iodide (TLC monitoring) and the retention of the bromine signal in 1H NMR (approx. 7.4 ppm doublet).
Reagents & Materials
| Reagent | Equiv.[1][2] | Role |
| 1-Bromo-4-iodobenzene | 1.0 | Substrate (Electrophile) |
| 2-Methyl-3-butyn-2-ol | 1.2 | Protected Acetylene Source |
| Pd(PPh₃)₂Cl₂ | 0.02 | Pre-catalyst |
| CuI | 0.04 | Co-catalyst |
| Triethylamine (Et₃N) | Solvent/Base | Acid Scavenger |
| NaOH / Toluene | Reagent | Deprotection System |
Step-by-Step Methodology
Phase 1: Chemoselective Coupling
-
Setup: Flame-dry a 250 mL Schlenk flask and cycle with argon three times to remove O₂ (Oxygen promotes homocoupling of the alkyne, forming diynes).
-
Charging: Add 1-bromo-4-iodobenzene (5.0 mmol), Pd(PPh₃)₂Cl₂ (0.1 mmol), and CuI (0.2 mmol) to the flask.
-
Solvent Addition: Add degassed Triethylamine (25 mL). Degassing is critical; sparge with argon for 15 mins prior to use.
-
Initiation: Add 2-methyl-3-butyn-2-ol (6.0 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature (25°C) for 4–6 hours. Note: Heating is avoided to prevent oxidative addition to the C–Br bond.
-
Validation (TLC): Check TLC (Hexane/EtOAc 10:1). The starting material (Rf ~0.6) should disappear; a new polar spot (the alcohol intermediate) will appear.
Phase 2: Deprotection (Liberation of the Alkyne)
-
Workup: Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate in vacuo.
-
Cleavage: Dissolve the crude intermediate in Toluene (30 mL). Add solid NaOH (12 mmol) and reflux at 110°C for 2 hours.
-
Purification: Cool to RT. Wash with water (2 x 20 mL) and brine. Dry over MgSO₄.
-
Isolation: Purify via silica gel column chromatography (100% Hexanes). 4-Bromophenylacetylene elutes quickly as a white solid/colorless oil.
Yield Expectation: 85–92%.
Advanced Reactivity & Applications
The Sonogashira Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. In the synthesis of halogenated phenylacetylenes, the Transmetallation step is often the bottleneck if the copper acetylide is not formed efficiently (often due to poor base quality).
Figure 2: The Pd(0)/Cu(I) catalytic cycle. Note that the oxidative addition of Ar-I is faster than Ar-Br, enabling the chemoselectivity described above.
Application in Drug Discovery: "Click" Chemistry
Halogenated phenylacetylenes are prime candidates for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Significance: The resulting 1,2,3-triazole ring mimics the amide bond (bioisostere) but is resistant to metabolic hydrolysis.
-
Workflow: A 4-bromophenylacetylene is "clicked" with an azide-bearing pharmacophore. The remaining bromine is then used to attach a solubilizing group or another heterocycle via Suzuki coupling.
Application in Materials: Molecular Wires
In the field of Organic Light Emitting Diodes (OLEDs), poly(phenylene ethynylene)s (PPEs) are synthesized using di-halogenated monomers.
-
Monomer: 1,4-diiodobenzene + 1,4-diethynylbenzene.
-
Role: The alkyne linkage provides a rigid, conjugated pathway for electron delocalization, essential for fluorescence.
Safety & Handling
-
Instability: Terminal phenylacetylenes can polymerize exothermically if heated without a solvent. Store at 2–8°C.[6]
-
Toxicity: Halogenated aromatics are potential skin sensitizers and irritants. Use double nitrile gloves.
-
Explosion Hazard: Copper acetylides (intermediates in the Sonogashira reaction) are shock-sensitive when dry. Never let the reaction residue dry out completely before quenching with acid/water.
References
-
Chemoselective Sonogashira Coupling
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.
-
Synthesis Protocol (4-Bromophenylacetylene)
- ChemicalBook Protocols. (2023).
-
Applications in Medicinal Chemistry (Halogenated Drugs)
-
Xu, Z., et al. (2014). Halogen Bond in Drug Design and Discovery.[7] Expert Opinion on Drug Discovery.
-
-
Click Chemistry Utility
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
Sources
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Sonogashira Cross-Coupling of 4-Chlorophenylacetylene
Executive Summary & Strategic Importance
In modern drug discovery, 4-chlorophenylacetylene serves as a critical "metabolic blocker" scaffold. The para-chloro substituent modulates lipophilicity (LogP) and blocks P450-mediated oxidation at the typically reactive para-position, enhancing the metabolic stability of the final drug candidate. Furthermore, the resulting diarylalkyne motifs are essential in molecular electronics (OLEDs) due to their rigid, conjugated rod-like structures.
This guide addresses the specific challenges of using this compound:
-
Acidity-Driven Homocoupling : The electron-withdrawing chlorine atom increases the acidity of the acetylenic proton (
), accelerating the desired transmetallation but drastically increasing the rate of oxidative homocoupling (Glaser coupling). -
Chemoselectivity : Preserving the Ar-Cl bond on the alkyne while coupling the terminal alkyne requires precise catalyst tuning to avoid oligomerization.
Mechanistic Insight & Catalyst Selection
To ensure reproducibility, one must understand the competing cycles. The choice between Copper-Cocatalyzed (Standard) and Copper-Free (Advanced) protocols depends on the electrophile (Ar-X) partner.
The Electronic Effect of the 4-Chloro Group
The inductive effect (-I) of the chlorine withdraws electron density from the alkyne.
-
Consequence 1: The alkyne is more reactive toward transmetallation than phenylacetylene.
-
Consequence 2: The risk of Glaser homocoupling is 2-3x higher.
-
Solution: Strict oxygen exclusion and controlled addition rates are mandatory.
Decision Matrix for Protocol Selection
| Coupling Partner (Ar-X) | Recommended Protocol | Catalyst System | Rationale |
| Aryl Iodides | Protocol A (Standard) | Pd(PPh | Fast, robust, cost-effective. |
| Aryl Bromides | Protocol A or B | Pd(PPh | Bromides require higher T; Cu-free prevents side reactions. |
| Aryl Chlorides | Protocol C (High-Activity) | Pd(OAc) | Requires bulky, electron-rich ligands to activate Ar-Cl bond. |
| Base-Sensitive | Protocol B (Cu-Free) | [Pd(allyl)Cl] | Avoids copper acetylide formation; milder bases used. |
Detailed Experimental Protocols
Protocol A: Standard Pd/Cu-Catalyzed Coupling (General Purpose)
Best for: Aryl Iodides, Activated Aryl Bromides, and rapid library synthesis.
Reagents:
-
Reagent 1: Aryl Halide (1.0 equiv)[1]
-
Reagent 2: this compound (1.2 equiv)
-
Catalyst: Pd(PPh
) Cl (2–5 mol%) -
Co-catalyst: CuI (5–10 mol%)
-
Base: Et
N (3.0 equiv) or Et NH (solvent/base) -
Solvent: THF or DMF (anhydrous, degassed)
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the solvent (THF/DMF) and base (Et
N) with Argon for 15 minutes. Note: Oxygen causes immediate homocoupling of this compound to 1,4-bis(4-chlorophenyl)buta-1,3-diyne. -
Assembly: In a flame-dried Schlenk tube or vial, add Pd(PPh
) Cl , CuI, and the Aryl Halide. -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed solvent and base via syringe.
-
Reagent Addition: Add this compound (dissolved in minimal degassed solvent) dropwise over 5 minutes. Slow addition keeps the concentration of free acetylide low, minimizing homocoupling.
-
Reaction: Stir at Room Temperature (for Ar-I) or 60°C (for Ar-Br) for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to remove Cu), then brine. Dry over Na SO . -
Purification: Flash chromatography. Tip: The homocoupled byproduct is non-polar; elute with 100% hexanes first to remove it.
Protocol B: Copper-Free Coupling (High Fidelity)
Best for: Biological probes, avoiding heavy metal contamination, and electron-deficient Aryl Bromides.
Rationale: Eliminating Copper prevents the formation of copper acetylides, reducing homocoupling and allowing for "greener" conditions.
Reagents:
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%) OR commercially available XPhos Pd G2 precatalyst. -
Base: Cs
CO (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.
Step-by-Step Workflow:
-
Catalyst Pre-activation: If using Pd(OAc)
/Ligand, stir them in the solvent for 20 mins under Argon to form the active Pd(0) species (solution turns yellow/orange). -
Substrate Loading: Add Aryl Halide, this compound (1.1 equiv), and Cs
CO . -
Heating: Heat to 80°C. Note: Cu-free reactions generally require higher temperatures than Cu-catalyzed ones because the "carbopalladation" step is slower than transmetallation.
-
Completion: Reaction typically complete in 2–6 hours.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Visualized Mechanistic Pathways
The following diagram illustrates the divergence between the Standard (Cu) and Advanced (Cu-free) cycles, highlighting where the 4-chlorophenyl moiety impacts reactivity.
Figure 1: Dual-pathway mechanism. Note the "Glaser Homocoupling" risk node in the Copper cycle, which is exacerbated by the acidity of this compound.
Troubleshooting & Optimization Data
Solvent & Base Screening (for this compound)
| Solvent | Base | Yield (Ar-I) | Yield (Ar-Br) | Homocoupling % | Notes |
| THF | Et | 95% | 60% | 5% | Standard. Best for Iodides. |
| DMF | Et | 92% | 88% | 10% | Higher T allows Bromide coupling. |
| MeCN | Cs | 85% | 80% | <1% | Cu-Free Protocol. Cleanest crude. |
| Water/SDS | Et | 70% | 40% | 2% | Micellar conditions (Green). |
Handling the "Chlorine" Spectator
When coupling this compound with an Aryl Chloride (e.g., Chlorobenzene), you risk coupling at the wrong site (polymerization).
-
Rule: The electrophile (Ar-Cl) must be more activated than the Cl on the alkyne.
-
Strategy: Use an electron-deficient Aryl Chloride (e.g., 4-nitrochlorobenzene) or use a catalyst that prefers oxidative addition into C-Br/C-I over C-Cl.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(13), 1466-1483. Link
-
Bakar, M. A., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes.[2] Preprints.org. Link
-
Pu, X., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.[3] ACS Omega, 3(12), 16718–16727. Link
Sources
Application Note: 4-Chlorophenylacetylene as a Core Scaffold for High-Birefringence Liquid Crystals
Topic: High-Birefringence Tolane Liquid Crystal Synthesis via 4-Chlorophenylacetylene Content Type: Application Note & Protocol Audience: Materials Scientists, Synthetic Chemists, Display Technology Researchers
Executive Summary
In the rapidly evolving landscape of Augmented Reality (AR) and photonics, This compound (1-chloro-4-ethynylbenzene) has emerged as a critical precursor for tolane (diphenylacetylene) liquid crystals . Unlike standard cyanobiphenyls, tolane derivatives offer significantly higher optical birefringence (
This guide details the chemoselective synthesis of asymmetric tolane mesogens using this compound. It leverages the unique reactivity profile of the molecule—where the terminal alkyne is highly reactive while the aryl chloride remains inert under standard catalytic conditions—to create robust, high-performance optical materials.
Chemical Profile & Handling
This compound acts as the rigid "rod" component in mesogen design. Its structural anisotropy contributes to the high order parameter (
| Property | Specification | Expert Insight |
| CAS No. | 873-73-4 | |
| MW | 136.58 g/mol | |
| Appearance | White to pale yellow solid | Yellowing indicates oxidation or polymerization. |
| Melting Point | 45–49 °C | Low MP facilitates ease of handling in melt reactions. |
| Storage | 2–8 °C, Inert Gas | Critical: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) if exposed to air/light. |
| Reactivity | Chemoselective | The terminal alkyne reacts with Ar-I/Ar-Br; the Ar-Cl moiety is stable, allowing sequential functionalization. |
Core Protocol: Synthesis of Asymmetric Tolane Mesogens
Target Molecule: 4-Chloro-4'-pentyltolane (Representative high-
Reagents & Equipment
-
Precursor: this compound (1.0 equiv)
-
Coupling Partner: 1-Iodo-4-pentylbenzene (1.05 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)
-
Base/Solvent: Triethylamine (TEA) / Tetrahydrofuran (THF) (1:1 v/v, anhydrous)
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Procedure
Phase A: System Preparation
-
Deoxygenation: Sparge the TEA/THF solvent mixture with argon for 30 minutes. Why: Oxygen causes homocoupling of the alkyne (Glaser side-reaction), producing a bis-acetylene impurity that destroys liquid crystallinity.
-
Vessel Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum. Cool under argon flow.
Phase B: Catalytic Coupling
-
Charging: Charge the flask with 1-iodo-4-pentylbenzene (10.5 mmol) and this compound (10.0 mmol).
-
Solvation: Add the deoxygenated TEA/THF solvent (50 mL) via cannula. Stir until dissolved.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.2 mmol) and CuI (0.1 mmol) quickly against a positive argon flow.
-
Observation: The solution will typically turn dark yellow/brown upon catalyst activation.
-
-
Reaction: Stir at room temperature (RT) for 1 hour, then heat to 50 °C. Monitor via TLC (Hexane eluent).
-
Endpoint: Disappearance of this compound spot (Rf ~0.6) and appearance of the fluorescent tolane product (Rf ~0.4).
-
Phase C: Workup & Purification
-
Quench: Cool to RT and filter the mixture through a Celite pad to remove precipitated ammonium salts and palladium black. Rinse with diethyl ether.
-
Extraction: Wash the filtrate with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄.
-
Isolation: Concentrate in vacuo to yield a crude solid.
-
Purification: Recrystallize from hot ethanol.
-
Purity Check: If the filtrate is colored, pass through a short silica plug before recrystallization to remove residual Pd traces (which act as charge traps in LC displays).
-
Characterization & QC Criteria
A self-validating system requires confirming both chemical structure and mesogenic behavior.
| Technique | Key Marker | Acceptance Criteria |
| ¹H NMR (CDCl₃) | Alkyne Bridge | Absence of terminal alkyne proton ( |
| ¹³C NMR | Acetylenic Carbons | Two distinct peaks in the 88–92 ppm region (internal alkyne). |
| DSC | Phase Transitions | Sharp endothermic peaks for Crystal |
| POM | Texture | Schlieren texture or Marble texture upon cooling from isotropic phase (Confirming Nematic). |
Visualizing the Workflow
Caption: Logic flow for the chemoselective synthesis of tolane mesogens, highlighting critical control points for purity.
Application Data: Optical & Thermal Performance
The resulting tolane derivatives exhibit properties superior to standard phenyl-cyclohexanes.
Comparative Metrics
| Material Class | Birefringence ( | Viscosity ( | Stability | Application Focus |
| Standard Cyanobiphenyls (5CB) | ~0.18 | Low | High | Standard LCDs |
| Chlorotolanes (This Protocol) | 0.25 – 0.35 | Low/Medium | High | AR/VR, Beam Steering |
| Isothiocyanates | > 0.35 | Medium | Lower (UV sensitive) | IR Modulators |
Mesophase Engineering
The chloro- group at the terminal position serves two functions:
-
Dipole Moment: Induces a moderate positive dielectric anisotropy (
), allowing the molecule to align with applied electric fields. -
Steric Control: The chlorine atom is roughly the size of a methyl group, broadening the nematic range without disrupting molecular packing as severely as bulky lateral substituents.
Troubleshooting Guide
Problem: Low Yield / Homocoupling Product Observed.
-
Cause: Oxygen ingress during reaction setup.
-
Solution: Perform freeze-pump-thaw cycles on the solvent. Ensure CuI is white (not green/oxidized).
Problem: Black Precipitate in Product.
-
Cause: Palladium leaching.
-
Solution: Use a scavenger resin (e.g., Thio-silica) or wash with aqueous sodium dithiocarbamate.
Problem: High Melting Point (No Liquid Crystal Phase at RT).
-
Cause: High structural symmetry.
-
Solution: Create a Eutectic Mixture . Mix the synthesized 4-chloro-4'-pentyltolane (30%) with 4-chloro-4'-propyltolane (30%) and a fluorinated homolog (40%). This depresses the melting point while maintaining high
.
References
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. Link
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry. Link
-
Dabrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[1][2][3] Crystals. Link
-
Wu, S.T., et al. (1999). "High birefringence and wide nematic range bis-tolane liquid crystals."[3][4][5] Applied Physics Letters. Link
-
Chen, R., et al. (2023).[5] "High birefringence liquid crystals with a wide temperature range... for augmented reality displays." Journal of Materials Chemistry C. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
Application Note: High-Purity Synthesis of 4-Chlorophenylacetylene via the Corey-Fuchs Protocol
Executive Summary & Strategic Rationale
This application note details the synthesis of 4-chlorophenylacetylene (CAS 873-73-4) from 4-chlorobenzaldehyde. While direct alkynylation using the Bestmann-Ohira reagent is a viable one-pot alternative, this guide focuses on the Corey-Fuchs reaction .
Why Corey-Fuchs? From a process development standpoint, the Corey-Fuchs protocol offers superior scalability and intermediate validation compared to one-pot homologations. It proceeds via a distinct gem-dibromoalkene intermediate, allowing researchers to purify and characterize the material before the critical lithiation step. This "stop-and-check" capability is essential for maintaining high purity in downstream applications such as Sonogashira cross-coupling or "Click" chemistry (CuAAC).
Reaction Pathway
The transformation occurs in two distinct phases:[1][2][3][4][5]
-
Ylide Formation & Olefination: Generation of the dibromomethylene triphenylphosphorane ylide in situ to convert the aldehyde to 1-(2,2-dibromoethenyl)-4-chlorobenzene.
-
Elimination & Rearrangement: Treatment with n-butyllithium (n-BuLi) to effect dehydrohalogenation and metal-halogen exchange, followed by aqueous quenching to yield the terminal alkyne.
Safety & Hazard Assessment (Critical)
Warning: This protocol involves high-risk reagents. Adherence to engineering controls is mandatory.
| Reagent | Hazard Class | Critical Safety Protocol |
| n-Butyllithium | Pyrophoric | Extreme Caution. Ignites on contact with air/moisture. Use only in a flame-dried, inerted (Ar/N₂) system. Syringes must be gas-tight. Have a Class D fire extinguisher ready. |
| Carbon Tetrabromide | Toxic/Corrosive | handle in a fume hood. Avoid contact with skin.[6][7] Highly toxic by inhalation and ingestion. |
| Triphenylphosphine | Irritant/Sensitizer | Avoid inhalation of dust. Wash hands thoroughly after handling. |
| Dichloromethane | Carcinogen (Suspected) | Use in a well-ventilated fume hood. Wear chemical-resistant gloves (PVA or laminate recommended over nitrile for prolonged exposure). |
Experimental Protocol
Phase 1: Synthesis of the gem-Dibromoalkene Intermediate
Objective: Convert 4-chlorobenzaldehyde to 1-(2,2-dibromoethenyl)-4-chlorobenzene.
Reagents & Stoichiometry
| Component | Equiv. | MW ( g/mol ) | Role |
| 4-Chlorobenzaldehyde | 1.0 | 140.57 | Substrate |
| Carbon Tetrabromide (CBr₄) | 2.0 | 331.63 | Bromine Source |
| Triphenylphosphine (PPh₃) | 4.0 | 262.29 | Ylide Precursor/Reductant |
| Zinc Dust (Optional)* | 2.0 | 65.38 | See Note 1 below |
| Dichloromethane (DCM) | Solvent | - | Anhydrous (0.1 M conc.) |
Protocol Steps:
-
System Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of dry Nitrogen (N₂).
-
Ylide Generation: Charge the flask with CBr₄ (2.0 equiv) and anhydrous DCM. Cool to 0 °C in an ice bath.
-
PPh₃ Addition: Add PPh₃ (4.0 equiv) portion-wise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the reactive ylide species.
-
Note 1 (Optimization): For larger scales (>10g), adding Zn dust (2.0 equiv) allows reducing PPh₃ loading to 2.0 equiv, simplifying purification by reducing triphenylphosphine oxide (TPPO) waste [1].
-
-
Substrate Addition: Add 4-chlorobenzaldehyde (1.0 equiv) dissolved in a minimum amount of DCM dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 95:5). The aldehyde spot (R_f ~0.5) should disappear, replaced by the non-polar dibromide (R_f ~0.8).
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8]
-
Purification: The crude will contain significant TPPO solids. Suspend the residue in cold hexanes (TPPO is insoluble) and filter. Concentrate the filtrate and purify via short-path silica plug (100% Hexanes) to obtain the crystalline gem-dibromide.
Phase 2: Conversion to this compound
Objective: Elimination of HBr and Li-Br exchange to form the alkyne.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| gem-Dibromo Intermediate | 1.0 | Precursor |
| n-Butyllithium (2.5 M in Hexanes) | 2.1 - 2.2 | Base / Lithiating Agent |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |
| Ammonium Chloride (sat. aq.) | Excess | Proton Source (Quench) |
Protocol Steps:
-
Cryogenic Setup: Place the purified gem-dibromide (from Phase 1) in a flame-dried Schlenk flask under Argon. Dissolve in anhydrous THF (0.1 M). Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Lithiation (Critical Step): Add n-BuLi (2.1 equiv) dropwise via syringe pump or careful manual addition over 30 minutes.
-
Equilibration: Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 30 minutes.
-
Quenching: While at 0 °C, quench the reaction with saturated aqueous NH₄Cl. This protonates the lithium acetylide to release the terminal alkyne.
-
Isolation: Extract with Diethyl Ether (Et₂O) or Hexanes. Wash with water and brine. Dry over MgSO₄.
-
Final Purification: Remove solvent in vacuo. If necessary, purify via sublimation (for high purity) or silica gel chromatography (Hexanes) to yield this compound as a white to off-white solid.
Process Visualization
The following diagram illustrates the critical reaction flow and decision points.
Figure 1: Workflow for the Corey-Fuchs synthesis of this compound, highlighting the critical intermediate validation step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in reagents | Ensure CBr₄ and PPh₃ are dry. Use freshly distilled DCM. |
| Incomplete Conversion (Step 2) | Degraded n-BuLi | Titrate n-BuLi before use using diphenylacetic acid or similar standard. |
| Brown/Tar Products | Temperature overshoot | Maintain strict -78 °C during n-BuLi addition. Localized heating causes polymerization. |
| Difficult Separation | TPPO contamination | Use the Zinc dust modification (Step 1) or wash the crude solid with cold hexanes vigorously. |
References
-
Standard Corey-Fuchs Protocol and Mechanism Source: Organic Chemistry Portal URL:[Link]
-
4-Chlorobenzaldehyde Properties and Reactivity Source: PubChem (NIH) URL:[Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Application Note: Precision Functionalization of 4-Chlorophenylacetylene via Gold Catalysis
Executive Summary
This guide details the gold-catalyzed functionalization of 4-chlorophenylacetylene , a pivotal building block in pharmaceutical synthesis. Unlike traditional mercury-catalyzed (Kucherov) or harsh acid-mediated methods, Gold(I) and Gold(III) catalysis offers a "soft" carbophilic activation mode. This allows for high-turnover functionalization of the alkyne moiety while preserving the sensitive 4-chloroaryl handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
We present three validated protocols:
-
Regioselective Hydration: Accessing 4-chloroacetophenone with >95% Markovnikov selectivity.
-
Intermolecular Hydroamination: Synthesis of ketimines under mild conditions.
-
Oxidative C-C Coupling: A gold-redox strategy for direct alkynylation.
Mechanistic Insight: The "Soft" Activation
The utility of gold in this context stems from the relativistic contraction of the 6s orbital, rendering cationic Au(I) species highly carbophilic but oxophilic-poor.
The Catalytic Cycle:
-
-Coordination: The cationic [L-Au]+ species coordinates to the alkyne
-system, depleting electron density and activating it toward nucleophilic attack. -
Anti-Nucleophilic Attack: The nucleophile (H₂O, R-NH₂, etc.) attacks the activated triple bond trans to the gold center, forming a trans-alkenyl-gold intermediate.
-
Protodeauration: Protonolysis of the Au-C bond releases the product and regenerates the catalyst.
Visualization: General Activation Cycle
Application 1: Regioselective Hydration
Target: 4-Chloroacetophenone Rationale: The 4-chloro group is electron-withdrawing, slightly deactivating the alkyne compared to phenylacetylene. However, NHC-Au(I) complexes (N-Heterocyclic Carbene) overcome this electronic bias, ensuring rapid conversion without heating.
Protocol A: NHC-Au(I) Mediated Hydration
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: [Au(IPr)Cl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) (0.1–0.5 mol%)
-
Activator: AgSbF₆ (Silver hexafluoroantimonate) (0.1–0.5 mol%)
-
Solvent: 1,4-Dioxane / Water (2:1 v/v) or MeOH/Water
Step-by-Step Methodology:
-
Catalyst Activation: In a distinct vial, mix [Au(IPr)Cl] (2 mg, 0.003 mmol) and AgSbF₆ (1 mg, 0.003 mmol) in 0.5 mL 1,4-dioxane. Stir for 5 minutes in the dark (precipitate of AgCl will form).
-
Reaction Assembly: To a reaction vessel containing this compound (136.5 mg, 1.0 mmol), add the solvent mixture (2 mL Dioxane, 1 mL H₂O).
-
Initiation: Filter the activated catalyst solution (using a syringe filter to remove AgCl) directly into the reaction vessel.
-
Incubation: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Dilute with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography is rarely needed; quantitative conversion is typical.
Optimization Data (Substrate: this compound)
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | AuCl₃ (2 mol%) | MeOH/H₂O | 60 | 12 | 65 |
| 2 | PPh₃AuCl / AgOTf | Dioxane/H₂O | 25 | 8 | 82 |
| 3 | (IPr)AuCl / AgSbF₆ | Dioxane/H₂O | 25 | 2 | 98 |
| 4 | (IPr)AuCl / AgSbF₆ | Pure H₂O | 80 | 4 | 91 |
Application 2: Intermolecular Hydroamination
Target: N-(1-(4-chlorophenyl)ethylidene)aniline derivatives
Rationale: Hydroamination is thermodynamically neutral and kinetically inhibited by electrostatic repulsion between the lone pair of the amine and the alkyne
Protocol B: Mild Hydroamination
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Aniline (1.1 equiv)
-
Catalyst: (PPh₃)AuCl (1 mol%) + AgOTf (1 mol%)
-
Additive: NaBArF (optional for difficult amines)
Methodology:
-
Preparation: Charge a dried Schlenk tube with (PPh₃)AuCl (5 mg) and AgOTf (2.6 mg) under nitrogen. Add anhydrous Toluene (1 mL) and stir for 10 mins.
-
Addition: Add this compound (1.0 mmol) and Aniline (1.1 mmol) dissolved in Toluene (2 mL).
-
Reaction: Heat to 50°C for 6–12 hours.
-
Isolation: Filter through a short pad of Celite to remove gold particles. Evaporate solvent.[1][2]
-
Note: Imines are hydrolytically unstable. Store under inert atmosphere or reduce immediately to the amine if desired.
Application 3: Oxidative C-C Coupling
Target: Internal Alkynes (via C-H functionalization) Rationale: This advanced protocol utilizes an Au(I)/Au(III) redox cycle, using Selectfluor as an external oxidant to couple the terminal alkyne with arylboronic acids.
Protocol C: Oxidative Arylation
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: (PPh₃)AuCl (5 mol%)
-
Oxidant: Selectfluor (1.5 equiv)
-
Base: NaHCO₃ (2.0 equiv)
-
Solvent: MeCN / H₂O (95:5)
Methodology:
-
Mix substrate, boronic acid, Selectfluor, and base in MeCN/H₂O.
-
Stir at 50°C for 8 hours.
-
Mechanism: The reaction proceeds via trans-metalation of the boronic acid to an oxidized Au(III) species, followed by reductive elimination.
Visualization: Experimental Workflow (Hydration)
The Senior Scientist's Notebook (Troubleshooting)
-
Silver Mirror Formation: If you observe a silver mirror on the flask walls during catalyst activation, your solvent may contain reducing impurities. Use HPLC-grade solvents.
-
Regioselectivity Loss: While this compound strongly favors Markovnikov addition (ketone), electron-deficient alkynes can sometimes yield aldehyde byproducts (anti-Markovnikov) if the ligand is too bulky. The IPr ligand is optimized to prevent this.
-
Catalyst Poisoning: Gold catalysts are "soft" Lewis acids and are poisoned by strong "soft" bases (e.g., thiols, thioethers). Ensure the substrate is free of sulfur contaminants.
-
Reaction Stalls: If the reaction stalls at 80% conversion, add 1 mol% of HNTf₂ (bistriflimide acid). The protonolysis step is sometimes the turnover-limiting step, and exogenous acid accelerates it.
References
-
Nolan, S. P., et al. (2009). "Gold(I) N-Heterocyclic Carbene Complexes: Efficient Catalysts for the Hydration of Alkynes."[8][9][10][11] Journal of Organic Chemistry. Link
-
Tanaka, M., et al. (2005). "Acid-Free Hydration of Alkynes Catalyzed by Gold(I) Complexes." Tetrahedron Letters. Link
-
Zhang, L., et al. (2010). "Gold-Catalyzed Oxidative Cross-Coupling of Alkynes."[6] Journal of the American Chemical Society. Link
-
Echavarren, A. M., et al. (2004). "Hydroamination of Alkynes Catalyzed by Gold(I)." Angewandte Chemie International Edition. Link
-
Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[3][4][6][7][9][10][12][13][14][15][16] Chemical Reviews. Link
Sources
- 1. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 2. orgsyn.org [orgsyn.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Hydrophenoxylation of alkynes by gold catalysts: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. A Gold-Catalyzed Three-Component Coupling: Oxidative Oxyarylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-catalyzed four-component multifunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. globethesis.com [globethesis.com]
- 12. Gold-catalyzed hydroalkoxylation of alkoxyallenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
4-chlorophenylacetylene in the synthesis of optoelectronic materials
Application Note: 4-Chlorophenylacetylene (4-CPA) as a Strategic Synthon in Optoelectronic Materials
Part 1: Strategic Overview
In the architecture of organic optoelectronics—specifically Organic Light-Emitting Diodes (OLEDs) and Non-Linear Optical (NLO) materials—This compound (4-CPA) is not merely a building block; it is a chemoselective pivot .
Unlike its unsubstituted counterpart (phenylacetylene), the 4-chloro substituent provides two critical advantages:
-
Electronic Modulation: The inductive withdrawing effect (-I) of the chlorine atom stabilizes the HOMO/LUMO levels in conjugated systems, often improving the air stability of p-type semiconductors.
-
Orthogonal Reactivity: The aryl chloride bond is kinetically inert under standard Pd/Cu-catalyzed Sonogashira conditions used to couple the alkyne. This allows researchers to synthesize chloro-terminated tolanes (diphenylacetylenes) which serve as "living" oligomers. These can be subsequently activated using specialized ligands (e.g., Buchwald-Hartwig conditions) to extend conjugation or attach hole-transport moieties (e.g., triphenylamines) in a stepwise, defect-free manner.
This guide details two primary workflows: the chemoselective synthesis of conjugated oligomers (OLED precursors) and the stereoregular polymerization of 4-CPA for NLO applications.
Part 2: Experimental Protocols
Protocol A: Chemoselective Sonogashira Coupling (OLED Precursors)
Objective: To couple 4-CPA with an aryl iodide while preserving the chloro-substituent for future functionalization.
Mechanism & Logic: We utilize the reactivity gap between Aryl-I and Aryl-Cl. By using a standard Pd(PPh3)2Cl2 catalyst at moderate temperatures (Room Temp to 40°C), the oxidative addition occurs exclusively at the C-I bond. The C-Cl bond remains intact, preventing uncontrolled polymerization or branching.
Materials:
-
Substrate: this compound (1.1 equiv)
-
Partner: 1-Iodo-4-alkoxybenzene (1.0 equiv) (Model substrate for Liquid Crystal/OLED core)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%)
-
Co-catalyst: Copper(I) iodide [CuI] (1 mol%)
-
Base/Solvent: Triethylamine (TEA) or Diisopropylamine (degassed)
Step-by-Step Methodology:
-
Deoxygenation (Critical):
-
The presence of oxygen promotes Glaser homocoupling (formation of diyne defects).
-
Action: Sparge the amine solvent with Argon for 30 minutes prior to use.
-
-
Reaction Assembly:
-
In a flame-dried Schlenk flask under Argon, charge the Aryl Iodide (10 mmol), Pd(PPh3)2Cl2 (0.2 mmol), and CuI (0.1 mmol).
-
Add the degassed amine solvent (50 mL). The solution typically turns yellow/brown.
-
Add 4-CPA (11 mmol) last. Why? Adding the alkyne last ensures the catalyst is pre-complexed with the aryl iodide, favoring cross-coupling over homocoupling.
-
-
Execution:
-
Stir at Room Temperature (25°C) for 4–6 hours.
-
Self-Validation: Monitor reaction progress via TLC or GC-MS. The disappearance of the Aryl-I peak is the primary endpoint. The Aryl-Cl signal must remain stable.
-
-
Purification (Optoelectronic Grade):
-
Quench: Add saturated NH4Cl (aq) to chelate copper species. Extract with DCM.
-
Metal Removal: Pass the organic layer through a pad of silica gel mixed with 10% w/w potassium carbonate (to trap acid traces) and a metal scavenger (e.g., QuadraSil™) if available.
-
Crystallization: Recrystallize from Ethanol/Hexane. Note: Column chromatography is often insufficient to remove trace Pd, which acts as a fluorescence quencher. Recrystallization is mandatory for OLED materials.
-
Visualizing the Chemoselective Pathway:
Figure 1: Chemoselective coupling pathway preserving the chloro-handle for future functionalization.
Protocol B: Stereoregular Polymerization (NLO Materials)
Objective: Synthesis of cis-transoid Poly(this compound) using a Rhodium catalyst.
Mechanism & Logic: Poly(phenylacetylene)s prepared with simple thermal or radical initiation are often atactic and non-conductive. Using a Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]2) in the presence of a solvent like TEA or THF produces a highly stereoregular cis-transoid polymer. This helical conformation is crucial for Non-Linear Optical (NLO) response and solvatochromism.
Materials:
-
Monomer: this compound (Recrystallized, >99% purity)
-
Catalyst: [Rh(nbd)Cl]2 (Norbornadiene rhodium(I) chloride dimer)
-
Co-catalyst: Triethylamine (TEA) (Acts as ligand/dissociating agent)
-
Solvent: Toluene or THF (Dry)[1]
Step-by-Step Methodology:
-
Monomer Purification:
-
4-CPA must be sublimed or recrystallized immediately before polymerization. Oxidation products (acid chlorides/anhydrides) will poison the Rh catalyst.
-
-
Initiation:
-
In a glovebox or under N2, dissolve [Rh(nbd)Cl]2 (10 µmol) in toluene (2 mL).
-
Add TEA (100 µmol). The solution color will shift, indicating the formation of the active monomeric Rh species.
-
Add 4-CPA (1.0 mmol) dissolved in toluene (2 mL) in one shot.
-
-
Propagation:
-
Stir at 30°C for 2–4 hours.
-
Observation: The solution will rapidly turn deep yellow/orange and viscosity will increase.
-
Self-Validation: High stereoregularity (cis-content) is indicated by a sharp color change (yellow to orange-red) due to extended conjugation length in the helical form.
-
-
Termination & Isolation:
-
Pour the reaction mixture into a large excess of Methanol (nonsolvent) containing 0.1% HCl (to remove Rh residues).
-
Filter the yellow fibrous solid.
-
Reprecipitation: Dissolve in THF and precipitate into Methanol again. This removes low MW oligomers which degrade optical performance.
-
-
Drying:
-
Dry under vacuum at 40°C for 24 hours. Caution: Do not overheat; cis-polyacetylenes can thermally isomerize to the thermodynamically stable (but less active) trans-form above 100°C.
-
Visualizing the Stereocontrol:
Figure 2: Rhodium-catalyzed pathway favoring the formation of the optoelectronically active cis-helix.
Part 3: Characterization & Data Interpretation
To ensure the synthesized materials meet the rigorous standards of device engineering, compare your results against these benchmarks.
Table 1: Key Characterization Metrics for 4-CPA Derivatives
| Technique | Parameter | Expected Result (Polymer) | Expected Result (Small Molecule) | Diagnostic Insight |
| 1H NMR | Vinyl Proton | N/A | Sharp singlet = high cis-content. Broad/multiple peaks = loss of stereocontrol. | |
| 1H NMR | Alkyne Proton | Disappears | Confirming full consumption of monomer/starting material. | |
| UV-Vis | 380–420 nm | 250–280 nm | Red shift in polymer indicates effective conjugation length. | |
| GPC | N/A | Low PDI (<1.5) suggests "living" character of Rh-polymerization. | ||
| TGA | Thermal stability check for device processing. |
Part 4: References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link
-
Tabata, M., et al. (2008). Synthesis of stereoregular poly(phenylacetylene)s by Rh complex catalysts: Structure and properties. Polymer Journal. Link
-
Tang, B. Z., et al. (2001). Helicity induction and memory in the stereoregular polymerization of phenylacetylenes. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (2024). 1-Chloro-4-ethynylbenzene Product Specification & Safety Data Sheet. Link
-
RSC Advances. (2014). Copper-free Sonogashira coupling for optoelectronic materials. Royal Society of Chemistry. Link
Sources
Preparation of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Cycloaddition of 4-Chlorophenylacetylene
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Enduring Significance of Triazoles in Modern Chemistry
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science, prized for its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding.[1] This five-membered heterocyclic scaffold is a bioisostere for amide bonds, enhancing the pharmacokinetic profiles of drug candidates by improving metabolic stability and aqueous solubility. Consequently, triazole derivatives have found extensive applications as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction, has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and scalable route to this valuable class of compounds.[3] This application note provides a detailed guide to the synthesis of triazoles using 4-chlorophenylacetylene as a key building block, addressing both the fundamental principles and practical execution of the CuAAC reaction for researchers in drug discovery and chemical synthesis.
Mechanistic Insights: The Copper-Catalyzed Pathway
The CuAAC reaction proceeds via a multi-step mechanism that is significantly faster and more regioselective than the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[4] The catalytic cycle is initiated by the in-situ formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide in a concerted or stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle. The presence of the electron-withdrawing chloro group on the phenyl ring of the acetylene can slightly decrease the nucleophilicity of the alkyne, potentially leading to slightly longer reaction times compared to electron-rich phenylacetylenes.[5]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Precision Functionalization of Graphene Nanoribbons with 4-Chlorophenylacetylene for Advanced Materials Development
Abstract: Graphene nanoribbons (GNRs) represent a pivotal class of quasi-one-dimensional materials, poised to revolutionize nanoelectronics and drug delivery platforms. Their electronic and physicochemical properties are intimately tied to their atomic structure, particularly their width and edge functionalization. This guide provides a comprehensive protocol for the covalent functionalization of chlorinated graphene nanoribbons with 4-chlorophenylacetylene via the Sonogashira cross-coupling reaction. We present a detailed methodology, from the on-surface synthesis of precursor GNRs to their subsequent solution-phase functionalization and rigorous characterization. This document is intended for researchers in materials science, nanotechnology, and medicinal chemistry, offering a robust framework for creating bespoke GNR architectures with tailored functionalities.
Scientific Rationale and Application Context
Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit a finite electronic bandgap, a property absent in pristine, two-dimensional graphene. This bandgap is tunable and depends on the GNR's width and edge geometry, making them highly promising for semiconductor applications.[1] Functionalization of GNR edges allows for the precise tuning of their electronic properties, solubility, and biocompatibility, thereby expanding their utility in fields ranging from molecular electronics to targeted drug delivery.[2]
The introduction of this compound moieties onto the GNR backbone serves a dual purpose. The chlorophenyl group can act as a versatile anchor for further chemical modifications or as a recognition site for specific molecular interactions. The rigid alkynyl linker extends the GNR's conjugated system, potentially modulating its electronic and optical characteristics.
This application note details two primary approaches: the on-surface synthesis of GNRs for fundamental studies and a solution-based method for producing functionalized GNRs in larger quantities. The core of the functionalization strategy is the palladium-catalyzed Sonogashira cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[3][4]
Overall Experimental Workflow
The process begins with the generation of chlorinated GNRs, which can be achieved through on-surface synthesis from halogenated precursors or by direct chlorination of pre-synthesized GNRs. These chlorinated GNRs then serve as the substrate for the Sonogashira coupling with this compound. Finally, a suite of characterization techniques is employed to verify the successful functionalization.
Figure 1: General workflow for the synthesis and functionalization of GNRs.
Materials and Reagents
| Material/Reagent | Supplier | Grade | Purpose |
| Graphene Nanoribbons (chlorinated) | Synthesized in-house or commercial | High Purity | Substrate for functionalization |
| This compound | Sigma-Aldrich | ≥98% | Functionalizing agent |
| Bis(triphenylphosphine)palladium(II) dichloride | Sigma-Aldrich | 98% | Palladium catalyst |
| Copper(I) iodide (CuI) | Sigma-Aldrich | 99.995% | Co-catalyst |
| Triphenylphosphine (PPh₃) | Sigma-Aldrich | 99% | Ligand |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5%, anhydrous | Base and solvent |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% | Solvent |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% | Solvent |
| Argon (Ar) | Airgas | Ultra-high purity | Inert atmosphere |
| Au(111) single crystal | Various | High purity | Substrate for on-surface synthesis |
| Halogenated precursor molecules | Synthesized in-house | As required | For on-surface GNR synthesis |
Detailed Protocols
Protocol 1: On-Surface Synthesis and Functionalization of GNRs
This protocol is ideal for fundamental studies requiring atomic-level precision and characterization.
4.1.1. On-Surface Synthesis of Chlorinated GNRs
On-surface synthesis provides atomically precise GNRs through the thermally induced polymerization of custom-designed molecular precursors on a catalytic metal surface, typically Au(111).[1] The choice of halogenated precursors is crucial for the subsequent functionalization steps.[5]
-
Substrate Preparation: Prepare a clean Au(111) single crystal surface by cycles of argon ion sputtering and annealing in an ultra-high vacuum (UHV) chamber.
-
Precursor Deposition: Deposit the chlorinated precursor molecules onto the clean Au(111) surface via thermal evaporation.
-
Polymerization: Anneal the substrate to a temperature sufficient to induce dehalogenation and subsequent polymerization of the precursor molecules into long polymer chains. This temperature is precursor-specific.
-
Cyclodehydrogenation: Further anneal the substrate at a higher temperature to induce intramolecular C-H bond activation and cyclodehydrogenation, leading to the formation of planar, fully aromatic GNRs.[6]
4.1.2. In-situ Functionalization (Conceptual)
While a direct, established protocol for in-situ Sonogashira coupling on a surface is not widely available, the principles of on-surface synthesis suggest a possible pathway involving the co-deposition of chlorinated GNR precursors and this compound, followed by a carefully controlled thermal annealing sequence to promote the desired coupling reaction. This remains an area of active research.
Protocol 2: Solution-Based Sonogashira Functionalization of Chlorinated GNRs
This protocol is suitable for producing larger quantities of functionalized GNRs for applications in composites, inks, and biomedical studies.
4.2.1. Preparation of Chlorinated GNRs
Chlorinated GNRs can be prepared by various methods, including the unzipping of multi-walled carbon nanotubes followed by chlorination. Electrochemical chlorination in an aqueous NaCl solution is a non-toxic method for this purpose.[7]
4.2.2. Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[4]
Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, disperse a known quantity of chlorinated GNRs in anhydrous DMF or a mixture of DMF and triethylamine.
-
Degassing: Degas the suspension by bubbling with argon for 30 minutes to create an inert atmosphere. This is crucial as oxygen can deactivate the palladium catalyst.[4]
-
Addition of Reagents: To the suspension, add this compound (1.5 equivalents per chlorine atom on the GNRs), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 24-48 hours under an argon atmosphere. The optimal temperature and time may need to be determined empirically.
-
Work-up and Purification:
-
After the reaction is complete, dilute the mixture with toluene and filter through a PTFE membrane to collect the functionalized GNRs.
-
Wash the collected solid extensively with toluene, methanol, and deionized water to remove unreacted reagents, catalyst, and byproducts.
-
Dry the purified functionalized GNRs under vacuum.
-
Characterization of Functionalized GNRs
Rigorous characterization is essential to confirm the covalent attachment of the this compound moieties and to assess the structural integrity of the GNRs.
| Technique | Purpose | Expected Observations |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of chlorine and the formation of new carbon-carbon bonds. | - C 1s spectrum: Appearance of a new peak or shoulder corresponding to the sp-hybridized carbon of the alkyne group.[8][9] The C-Cl bond peak at ~286.6 eV should decrease in intensity.[4] - Cl 2p spectrum: The Cl 2p spin-orbit split peaks (2p₃/₂ at ~200.6 eV and 2p₁/₂ at ~202.2 eV) from the 4-chlorophenyl group will be present.[4] |
| Raman Spectroscopy | To assess the structural integrity and functionalization of the GNRs. | - D-band (~1350 cm⁻¹): An increase in the intensity of the D-band relative to the G-band (I(D)/I(G) ratio) is expected, indicating the introduction of sp-hybridized carbon atoms at the edges. - G-band (~1582 cm⁻¹): A slight upshift of the G-band may be observed due to p-doping effects from the functional groups. - 2D-band (~2685 cm⁻¹): A decrease in the I(2D)/I(G) ratio is also indicative of functionalization. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the characteristic vibrational modes of the functional groups. | - Appearance of a characteristic peak for the C≡C stretching vibration around 2100-2260 cm⁻¹. - Presence of peaks corresponding to the aromatic C-H and C-Cl bonds of the chlorophenyl group. |
| Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) | To visualize the morphology and structure of the functionalized GNRs at the atomic scale (for on-surface synthesized GNRs). | - Direct visualization of the this compound groups attached to the GNR edges. |
Troubleshooting and Expert Insights
-
Low Reaction Yield: If the functionalization yield is low, consider increasing the reaction temperature or time. Ensure that the reaction is carried out under strictly anhydrous and anaerobic conditions. The choice of base and solvent can also significantly impact the reaction efficiency.
-
GNR Aggregation: Functionalized GNRs may aggregate. Sonication in an appropriate solvent can help to redisperse the material before characterization or further use.
-
Catalyst Removal: Residual palladium catalyst can be difficult to remove and may interfere with the electronic properties of the GNRs. Thorough washing is critical. In some cases, treatment with a scavenger resin may be necessary.
-
Interpreting Raman Spectra: The Raman spectrum of GNRs is complex and can be influenced by edge structure, defects, and substrate interactions. It is important to compare the spectra of the pristine, chlorinated, and functionalized GNRs to accurately attribute spectral changes to the functionalization.
Conclusion
The functionalization of graphene nanoribbons with this compound via the Sonogashira coupling reaction is a robust and versatile method for creating novel carbon-based nanomaterials. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and characterize these materials. The ability to precisely tailor the properties of GNRs through covalent functionalization opens up exciting possibilities for their application in a wide range of advanced technologies.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Ciesielski, A., & Samorì, P. (2014). Graphene via sonication assisted liquid-phase exfoliation. Chemical Society Reviews, 43(1), 381-398.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- de Oteyza, D. G., et al. (2016). Raman Fingerprints of Atomically Precise Graphene Nanoribbons. Nano Letters, 16(1), 158-164.
- Georgakilas, V., et al. (2012). Functionalization of graphene: covalent and non-covalent approaches, derivatives and applications. Chemical reviews, 112(11), 6156-6214.
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. Organic Letters, 21(23), 9714–9718.
- Merino-Díez, N., et al. (2017).
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6815-6852.
-
Wikipedia. (2023). Sonogashira coupling. [Link]
- Narita, A., Wang, X. Y., Feng, X., & Müllen, K. (2015). New advances in science and technology of graphene nanoribbons. Chemical Society Reviews, 44(18), 6616-6643.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Poh, H. L., et al. (2014). Core level binding energies of functionalized and defective graphene. Physical Chemistry Chemical Physics, 16(8), 3574-3581.
- Zbořil, R., et al. (2010). Graphene oxide by thermal exfoliation of graphite oxide. Small, 6(24), 2885-2891.
-
Aaltodoc. (2014). Core level binding energies of functionalized and defective graphene. [Link]
-
AZoM. (2013). Raman Spectroscopy of Graphene. [Link]
- Cai, J., et al. (2010). Atomically precise bottom-up fabrication of graphene nanoribbons.
- Chen, Z., et al. (2017). Solution and on-surface synthesis of structurally defined graphene nanoribbons as a new family of semiconductors. Chemical Science, 8(1), 22-34.
- Ferrari, A. C. (2007). Raman spectroscopy of graphene and graphite: disorder, electron–phonon coupling, doping and strain.
- La-o-vorakiat, C., et al. (2012). On-surface synthesis of graphene nanoribbons from molecular precursors. The Journal of Physical Chemistry C, 116(43), 23154-23159.
- Li, X., Wang, X., Zhang, L., Lee, S., & Dai, H. (2008). Chemically derived, ultrasmooth graphene nanoribbon semiconductors. Science, 319(5867), 1229-1232.
- Liu, Z., et al. (2011). A systematic study of the synthesis of graphene nanoribbons from multiwalled carbon nanotubes. Carbon, 49(10), 3343-3351.
- Malard, L. M., Pimenta, M. A., Dresselhaus, G., & Dresselhaus, M. S. (2009). Raman spectroscopy in graphene. Physics reports, 473(5), 51-87.
- Yoo, J. M., et al. (2020). Electrochemically chlorinated graphene for ultrafast NO2 detection at room temperature.
- Zhang, Y., et al. (2018). On-surface synthesis and characterization of N-doped graphene nanoribbons. Nano letters, 18(6), 3907-3913.
- Zhao, X., et al. (2019). On-surface synthesis of graphene nanoribbons with zigzag edge topology. Science, 363(6423), 164-168.
Sources
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- 2. Synthesis and Post-Polymerization Functionalization of Halogen-Substituted Polyphosphinoboranes to Access Alkyne-Functionalized Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ciqm.harvard.edu [ciqm.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Core level binding energies of functionalized and defective graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Core level binding energies of functionalized and defective graphene [aaltodoc.aalto.fi]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: 4-Chlorophenylacetylene Cross-Coupling Reactions
Welcome to the technical support center for researchers utilizing 4-chlorophenylacetylene in cross-coupling methodologies. This guide is designed to provide in-depth, field-proven insights into a common yet persistent challenge: the formation of homocoupled byproducts. As drug development professionals and synthetic chemists, maximizing the yield and purity of your target molecule is paramount. This resource provides not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the homocoupling of this compound, providing the foundational knowledge needed to tackle this issue.
Q1: What exactly is the homocoupling side reaction of this compound, and why is it a significant problem?
A1: The homocoupling of this compound is an undesired side reaction where two molecules of the alkyne react with each other to form a symmetrical 1,3-diyne, specifically 1,4-bis(4-chlorophenyl)buta-1,3-diyne. This reaction, often referred to as Glaser or Hay coupling, is a major issue for several reasons[1][2][3]:
-
Yield Reduction: It consumes your valuable alkyne starting material, directly lowering the yield of the desired cross-coupled product.
-
Stoichiometry Imbalance: The consumption of the alkyne disrupts the carefully planned stoichiometry of your primary reaction.
-
Purification Complexity: The homocoupled byproduct often has similar polarity and physical properties to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.
Q2: I am running a Sonogashira coupling. What is the primary driver of this homocoupling side reaction?
A2: In the context of a traditional Sonogashira reaction, the primary catalyst for homocoupling is the copper(I) co-catalyst (e.g., CuI), especially in the presence of oxygen.[4][5][6] The mechanism involves two key stages:
-
Copper Acetylide Formation: The copper(I) salt reacts with the terminal alkyne (this compound) in the presence of a base to form a copper(I) acetylide intermediate.[4][5] This is a necessary step for the Sonogashira catalytic cycle.
-
Oxidative Dimerization: If oxygen is present in the reaction vessel, it can oxidize the copper(I) acetylide intermediate, leading to the dimerization of the acetylide fragments to form the 1,3-diyne byproduct.[4][5][7]
Therefore, the combination of a copper(I) co-catalyst and exposure to atmospheric oxygen is the main cause of problematic homocoupling in Sonogashira reactions.[2][4]
Q3: How can I reliably detect and quantify the 1,4-bis(4-chlorophenyl)buta-1,3-diyne byproduct in my crude reaction mixture?
A3: Several analytical techniques can be employed for detection and quantification:
-
Thin-Layer Chromatography (TLC): The homocoupled product will typically appear as a separate, often less polar, spot compared to the starting alkyne. It can be visualized using a UV lamp (254 nm).
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the ratio of your desired product to the homocoupled byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both retention time data for quantification and mass data for definitive identification of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the symmetrical diyne structure in the crude product mixture.
For applications requiring high purity, developing a robust HPLC or GC-MS method is highly recommended for accurate quantification.
Troubleshooting Guide: From Problem to Solution
This guide provides actionable solutions to specific issues encountered during your experiments.
Issue 1: My TLC plate shows a significant spot corresponding to the homocoupled byproduct. What is the first and most critical parameter I should address?
Possible Cause: Presence of Oxygen. The oxidative Glaser coupling is highly sensitive to even trace amounts of oxygen.[1][4][8] Up to 8% v/v of oxygen can remain in the headspace of a reactor that has only been briefly flushed with an inert gas.[9]
Solution: Implement Rigorous Air-Free Techniques. Your first and most crucial line of defense is the stringent exclusion of oxygen from your reaction system. Simply flushing the flask with nitrogen is often insufficient.
Caption: Workflow for Rigorous Oxygen Exclusion.
Detailed Protocol: Freeze-Pump-Thaw Degassing
-
Place your solvent in a round-bottom flask (no more than half-full) equipped with a stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line (Schlenk line) and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat this cycle at least two more times to ensure complete removal of dissolved oxygen.
-
After the final thaw, backfill the flask with your inert gas (Nitrogen or Argon).
Issue 2: I have meticulously deoxygenated my reaction, but homocoupling persists. What is the next most effective strategy?
Possible Cause: The intrinsic reactivity of the copper acetylide intermediate is still leading to dimerization, even with low oxygen levels. The rate of homocoupling is competitive with the rate of cross-coupling.
Solution: Eliminate the Culprit by Switching to a Copper-Free Sonogashira Protocol. The most definitive way to prevent copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[4][10][11] Copper-free Sonogashira reactions rely on enhancing the reactivity of the palladium catalyst to proceed without the copper acetylide intermediate.[7]
-
Catalyst System: Often requires a higher loading of the palladium catalyst or the use of more active, electron-rich phosphine ligands.[12]
-
Base: A stronger base or a higher concentration of the amine base may be necessary to facilitate the deprotonation of the alkyne directly at the palladium center.[5]
-
Temperature: Reactions may require higher temperatures to achieve reasonable rates compared to their copper-catalyzed counterparts.[13]
Example Protocol: Copper-Free Sonogashira Coupling of this compound
-
Preparation: To a rigorously dried and argon-purged Schlenk flask, add your aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and a magnetic stir bar.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF). Then, add this compound (1.2 equiv) followed by a degassed amine base such as diisopropylamine (DIPA) or pyrrolidine (3.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 60-80 °C) and monitor by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Issue 3: Copper-free conditions are too slow or low-yielding with my complex substrate. How can I suppress homocoupling while still using a copper co-catalyst?
Possible Cause: Your substrate requires the enhanced reaction kinetics provided by the copper co-catalyst.
Solution: Modify Reaction Parameters to Disfavor the Bimolecular Homocoupling Pathway. If copper is necessary, you can implement several strategies to tip the kinetic balance in favor of the desired cross-coupling reaction.
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Purification methods for 4-chlorophenylacetylene via column chromatography
Case ID: 4CPA-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Column Chromatography for Aromatic Terminal Alkynes
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because standard purification of 4-chlorophenylacetylene (4-CPA) has failed to yield the necessary purity (>98%) or you are experiencing inexplicable yield loss.
4-CPA presents a unique "Uncanny Valley" in chromatography: it is non-polar enough to co-elute with starting halides, yet volatile enough to sublime during concentration. Furthermore, the terminal alkyne moiety is susceptible to hydration or polymerization on acidic stationary phases.
This guide moves beyond basic protocols, offering a self-validating workflow for difficult separations.
Module 1: The Separation Logic (Standard Phase)
The Challenge: Co-elution
In a typical synthesis (e.g., Sonogashira coupling or Corey-Fuchs), your crude mixture likely contains:
-
4-CPA (Product): Non-polar.
-
1-Chloro-4-iodobenzene (Starting Material): Non-polar (often identical Rf).
-
Glaser Homocoupling Product (Diyne): Slightly more polar, often fluorescent.
Standard Solvent Systems
Do not use 100% Hexanes immediately. While 4-CPA is non-polar, "streaking" often occurs due to the pi-acidity of the alkyne interacting with silica silanols.
| Solvent System | Ratio (v/v) | Purpose | Rf Target |
| Hexane : DCM | 95 : 5 | Recommended. DCM suppresses alkyne streaking better than EtOAc. | ~0.30 |
| Pentane : Et2O | 98 : 2 | Use if product volatility is a major concern (easier removal). | ~0.25 |
| Hexane : EtOAc | 98 : 2 | Standard, but may cause peak tailing for alkynes. | ~0.30 |
Workflow Visualization
The following decision tree outlines the logical flow for selecting the correct purification method.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on TLC resolution.
Module 2: The "Silver Bullet" (AgNO3 Impregnated Silica)
If your starting material (aryl halide) co-elutes with 4-CPA, standard silica will not work . You must exploit the
Mechanism of Action
The alkyne is temporarily "held" by the silver, while the non-complexing aryl halide washes through.Preparation Protocol (10% w/w AgNO3)
Safety: Silver nitrate stains skin black and is an oxidizer. Wear double gloves.
-
Weigh: 10 g of
and dissolve in 100 mL of Acetonitrile (MeCN). -
Mix: Add 90 g of flash-grade Silica Gel (60 Å).
-
Evaporate: Rotary evaporate the slurry in the dark (cover flask with foil) until a free-flowing white powder remains.
-
Note: Do not overheat (>50°C) or the silver will reduce to black oxide.
-
-
Pack: Pack the column immediately. Shield the column from bright light with aluminum foil during the run.
Elution Strategy
-
Mobile Phase: Start with 100% Hexane . The aryl halide impurities will elute first.
-
Step Gradient: Once impurities are off, switch to 95:5 Hexane:EtOAc to break the Ag-alkyne complex and elute your 4-CPA.
Module 3: Troubleshooting & FAQs
Q1: My product yield is low, but the column looked clean. Where did it go?
Diagnosis: Sublimation/Volatility. 4-CPA has a relatively low melting point (45-47 °C) and significant vapor pressure.
-
The Fix:
-
Do not use a high-vacuum pump to dry the solid.
-
Set the rotary evaporator bath to < 30°C .
-
Stop evaporation immediately when the solvent is removed.
-
Pro Tip: Use Pentane as your eluent; it boils at 36°C, allowing gentle removal without stressing the product [1].
-
Q2: The product turned yellow/brown on the column.
Diagnosis: Acid-Catalyzed Decomposition or Polymerization. Terminal alkynes can be sensitive to the acidic nature of standard silica gel (pH ~4-5).
-
The Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) . This neutralizes acidic sites.
-
Protocol: Slurry silica in Hexane + 1% Et3N. Flush with 2 column volumes of pure Hexane before loading your sample.
-
Q3: I see a blue fluorescent spot just below my product.
Diagnosis: Glaser Homocoupling (Diyne). This is 1,4-bis(4-chlorophenyl)buta-1,3-diyne. It is a common byproduct if oxygen was present during the Sonogashira reaction.
-
The Fix: This impurity is much more conjugated and "greasy" but usually separates well on AgNO3 silica because the internal triple bonds complex differently than the terminal alkyne.
Q4: How do I store 4-CPA?
Diagnosis: Instability. Terminal alkynes can slowly polymerize or oxidize.
-
The Fix: Store under Nitrogen/Argon at 2-8°C (refrigerator). Protect from light [2].[1]
Module 4: Advanced Visualization (Ag-Complexation)
The following diagram illustrates why Silver Nitrate chromatography succeeds where standard silica fails.
Figure 2: Mechanistic differentiation of 4-CPA retention on Silver Nitrate Silica.
References
-
Williams, C. M., & Mander, L. N. (2001).[2] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Foundational text on Ag-Silica mechanisms).
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 70118: 1-Chloro-4-ethynylbenzene. Retrieved February 6, 2026, from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound or silver nitrate.
Sources
Solubility challenges of 4-chlorophenylacetylene in polar solvents
Technical Support Center: 4-Chlorophenylacetylene (4-CPA) Solubility & Handling
Subject: Optimization of this compound (CAS: 873-73-4) in Polar Reaction Media Ticket ID: #CPA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Hydrophobic Challenge
This compound (4-CPA) presents a distinct "solubility paradox" in modern organic synthesis. While it is a critical building block for Sonogashira cross-couplings and "Click" chemistry (CuAAC), its high lipophilicity (LogP ~3.3) conflicts with the increasing demand for polar and aqueous reaction environments.
The core challenge is not just "dissolving" the solid; it is preventing phase separation (oiling out) during reaction progression. With a melting point of 45-47°C, 4-CPA frequently melts under standard reaction heating, forming an immiscible oil droplet phase in aqueous media that drastically reduces the active surface area for catalysis.[1][2]
This guide provides validated protocols to stabilize 4-CPA in polar systems, ensuring consistent reaction kinetics.
Solubility & Physical Properties Matrix
Reference Data for Experimental Design
| Property | Value | Operational Note |
| Physical State | Crystalline Solid (White/Pale Yellow) | Warning: Melts at 45-47°C. Above this temp, it behaves as an immiscible oil in water.[1][2][3] |
| Water Solubility | Insoluble (< 0.1 mg/mL) | Requires surfactant or co-solvent >30% v/v. |
| DMSO/DMF | Soluble (> 100 mg/mL) | Excellent for stock solutions.[1][2] Stable at -20°C. |
| Alcohols (EtOH/MeOH) | Moderately Soluble | Solubility decreases rapidly with water addition.[1][2] |
| Non-Polar (DCM/Tol) | Highly Soluble | Ideal for extraction, poor for "Green" chemistry.[1][2] |
| Boiling Point | 179°C (Atm) / 79-82°C (23 mmHg) | Volatile under high vacuum; avoid prolonged rotavap at >40°C. |
Troubleshooting Guide: User Scenarios
Scenario A: "My reaction turns cloudy immediately upon adding water/base."
Diagnosis: This is "Crash-out Precipitation."[1][2] The hydrophobic effect is driving 4-CPA out of the solution before the catalyst can engage.[1][2] The Fix:
-
Switch Order of Addition: Dissolve 4-CPA in the organic co-solvent (DMSO or THF) first. Add the catalyst and ligand. Then add the aqueous buffer dropwise with vigorous stirring.
-
The "50% Rule": Maintain at least 50% (v/v) organic co-solvent. If you must use less, add a surfactant like SDS (Sodium Dodecyl Sulfate) or Triton X-100 at 2-5 mol% to form micelles that solubilize the alkyne.[1][2]
Scenario B: "The reaction stalled after 1 hour at 60°C."
Diagnosis: Phase Separation (Oiling Out). At 60°C, 4-CPA is a liquid.[1][2] In polar solvents, it coalesces into large oil droplets, minimizing the interface with the water-soluble catalyst (e.g., Pd-TPPTS).[1][2] The Fix:
-
High-Shear Agitation: Magnetic stirring is often insufficient.[1][2] Use a high-speed stir bar or sonication to maintain an emulsion.[1][2]
-
Temperature Management: If possible, run the reaction at 40°C (below the melting point) to maintain a high-surface-area suspension, or add a phase-transfer catalyst (e.g., TBAB) to shuttle reagents into the oil phase.[1][2]
Scenario C: "My stock solution in DMSO has crystals at the bottom."
Diagnosis: Moisture Intrusion. DMSO is hygroscopic. Absorbed water reduces the solubility of 4-CPA, causing slow crystallization.[1][2] The Fix:
-
Dry Solvents: Use anhydrous DMSO (stored over molecular sieves).
-
Aliquot Storage: Store stock solutions in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles and moisture entry.
Validated Experimental Protocols
Protocol 1: Preparation of Stable 1.0 M Stock Solution
Purpose: To create a reliable standard for high-throughput screening or repetitive dosing.
-
Weighing: Weigh 136.6 mg of 4-CPA into a 2 mL amber glass vial (Protect from light; alkyne protons can be photosensitive over long periods).
-
Solvent Addition: Add 800 µL of Anhydrous DMSO .
-
Dissolution: Vortex for 30 seconds. If solid remains, sonicate for 1 minute at room temperature.
-
Volume Adjustment: Adjust final volume to 1.0 mL with DMSO.
-
Storage: Flush headspace with Nitrogen/Argon. Cap tightly. Stable for 3 months at -20°C.
Protocol 2: Optimized Binary Solvent System for Sonogashira Coupling
Purpose: To couple 4-CPA with an aryl halide in a polar environment without precipitation.[1][2]
-
Solvent System: Prepare a THF:Water (1:1) mixture. Degas by sparging with Argon for 15 mins.
-
Reagent Loading:
-
Mixing: Add the aqueous phase to the organic phase slowly while stirring at >800 RPM.
-
Observation: The mixture should remain a clear, homogeneous solution or a fine, milky emulsion. If chunky white solids appear, add Triton X-100 (5 mol%) .
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for solvent selection and troubleshooting precipitation events.
Figure 1: Solvent Selection Logic for 4-CPA Reactions
Caption: Decision tree for selecting the optimal solvent system based on reaction temperature and "Green" chemistry requirements.
Figure 2: Troubleshooting Precipitation ("Crashing Out")
Caption: Step-by-step troubleshooting flow for resolving unexpected precipitation of 4-CPA in reaction mixtures.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as the sole solvent for 4-CPA reactions? A: Generally, no.[1][2] While 4-CPA is moderately soluble in hot ethanol, it tends to crystallize out upon cooling or upon the addition of aqueous base.[1][2] We recommend Ethanol:THF (1:1) or Ethanol:Toluene mixtures for better stability.
Q: Is 4-CPA compatible with microwave synthesis in water? A: Yes, but with a caveat. Microwave heating rapidly exceeds the melting point (45°C). You must use a surfactant (e.g., 2% TPGS-750-M) to create nanomicelles that act as "micro-reactors" for the molten alkyne.[1][2] Without this, the alkyne will form a smear on the vessel walls.
Q: How do I remove unreacted 4-CPA from the final product? A: Since 4-CPA is non-polar, it is easily removed by washing the crude reaction mixture with Hexanes (if your product is polar) or by vacuum sublimation if your product is non-volatile (4-CPA sublimes under high vacuum).[1][2]
References
-
Thermo Fisher Scientific. this compound, 98% Product Specifications and Solubility Data.[1][2] Retrieved from [1][2]
-
ChemicalBook. this compound Physical Properties and Safety Data (CAS 873-73-4).[1][2][4][5] Retrieved from [1][2]
-
Sigma-Aldrich. 4-Chlorophenylmagnesium Bromide (Grignard Derivative) Technical Data.[1][2] Retrieved from [1][2]
-
Organic Chemistry Portal. Sonogashira Coupling: Reaction Conditions and Solvent Systems. Retrieved from
-
Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides in Aqueous Media.[1][2] (2023).[6] Retrieved from [1][2]
Sources
- 1. CAS RN 873-73-4 | Fisher Scientific [fishersci.no]
- 2. This compound | 873-73-4 [chemicalbook.com]
- 3. This compound CAS#: 873-73-4 [chemicalbook.com]
- 4. cdn.thomasnet.com [cdn.thomasnet.com]
- 5. 873-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. preprints.org [preprints.org]
Technical Support Center: 4-Chlorophenylacetylene (4-CPA) Stability & Storage
The following technical guide is structured as a Tier-3 Support Knowledge Base for chemical handling and storage.
Executive Summary: The Stability Challenge
4-Chlorophenylacetylene (4-CPA) is a valuable intermediate in Sonogashira couplings and "click" chemistry. However, its terminal alkyne moiety renders it thermodynamically unstable. The primary degradation vectors are oxidative homocoupling (Glaser coupling) and radical polymerization .
Users frequently report "yellowing" or "browning" of the white crystalline solid. This is not merely a cosmetic issue; it indicates the formation of 1,4-bis(4-chlorophenyl)buta-1,3-diyne (dimer) or higher molecular weight oligomers, which act as catalyst poisons in subsequent palladium-catalyzed reactions.
Critical Storage Protocols (The "Zero-Oxidation" Standard)
To maintain >99% purity, you must disrupt the Fire Triangle of Alkyne Degradation: Oxygen , Light , and Trace Metals .
A. Environmental Controls
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for spontaneous polymerization and auto-oxidation rates. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, providing a superior "blanket" in vials compared to Nitrogen, preventing O₂ diffusion. |
| Container | Amber Glass with PTFE-lined cap | Blocks UV radiation (290–400 nm) which can initiate radical formation at the C≡C bond. |
| Headspace | Minimized | Excess headspace acts as an oxygen reservoir. Transfer to smaller vials if the volume decreases significantly. |
B. The "Trace Metal" Hazard (Often Overlooked)
Warning: Do not use metal spatulas (especially those containing copper or iron alloys) to weigh this compound.
-
Mechanism: Trace Cu(I) or Fe(III) ions can catalyze the oxidative dimerization of terminal alkynes (Glaser-Hay coupling) even in the solid state if moisture is present.
-
Protocol: Always use ceramic, glass, or PTFE-coated spatulas .
Degradation Mechanics: What is happening to my sample?
Understanding the enemy is the first step to containment. The following diagram illustrates the two primary degradation pathways you are fighting against.
Figure 1: Mechanistic pathways of 4-CPA degradation. The formation of the 'Glaser Dimer' is the most common cause of yellowing.
Troubleshooting & Rescue Protocols
Scenario A: "My sample has turned yellow/light brown."
Diagnosis: Early-stage oxidative coupling. The sample contains 1–5% of the diyne dimer. Impact: May lower yield in precision catalysis but often usable for robust reactions. Rescue Protocol (Recrystallization):
-
Dissolve the solid in a minimum amount of warm Ethanol or Hexanes (approx. 40-50°C).
-
Filter the warm solution through a 0.45 µm PTFE syringe filter (removes insoluble polymer traces).
-
Cool slowly to 4°C, then to -20°C overnight.
-
Filter the white crystals and wash with cold hexanes.
-
Dry under high vacuum (< 1 mbar) for 2 hours.
Scenario B: "The sample is sticky or has dark brown specks."
Diagnosis: Significant polymerization. Impact: Unusable. The polymer will coat catalysts and skew stoichiometry. Rescue Protocol (Chromatography):
-
Stationary Phase: Silica Gel (SiO₂).
-
Eluent: 100% Hexanes (or Pentane).
-
Method: 4-CPA is highly non-polar and will elute rapidly (Rf ~0.8–0.9). The dimer and oligomers are slightly more polar or will streak. Collect the first major fraction.
Frequently Asked Questions (FAQs)
Q1: Can I store 4-CPA in solution (e.g., dissolved in THF or DCM)? A: Not recommended for long-term storage. Solvents often contain dissolved oxygen and peroxides (especially THF) which accelerate degradation. If you must store a stock solution:
-
Use anhydrous, degassed solvent.
-
Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 100–200 ppm, provided it does not interfere with your next reaction.
-
Store at -20°C.
Q2: I see a "stabilized" version sold by some vendors. What is in it? A: Commercial "stabilized" alkynes often contain trace amounts of Hydroquinone or MEHQ (Monomethyl ether hydroquinone) . These scavenge free radicals to prevent polymerization.
-
Note: If your downstream reaction is a sensitive catalytic process (e.g., asymmetric synthesis), you may need to remove this inhibitor via a short silica plug before use.
Q3: Is the degradation product explosive? A: While 4-CPA itself is a flammable solid, the Glaser dimer (diyne) is energy-rich. While not highly explosive like unsubstituted polyacetylenes, accumulated high-molecular-weight polymers can be shock-sensitive. Discard old, dark-brown/black samples as hazardous waste; do not attempt to distill.
Workflow: The "Purity Check" Loop
Before committing valuable catalyst to a reaction, perform this 5-minute check.
Figure 2: Rapid quality control workflow to prevent reaction failure.
References
-
ChemicalBook. (2024).[1] this compound Properties and Storage. Retrieved from
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Mechanistic background on Glaser coupling).
-
Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from
-
Organic Chemistry Portal. (2023). Glaser Coupling Mechanism. Retrieved from
Sources
Troubleshooting low reactivity of 4-chlorophenylacetylene in coupling reactions
[1]
Module 4: Validated Rescue Protocols
If standard conditions (
Strategy A: The "Slow-Addition" Protocol (Copper-Catalyzed)
Use this if you must use Copper. Logic: By keeping the concentration of free alkyne low, you starve the Glaser homocoupling pathway while maintaining enough for the Pd cycle.[1]
-
Catalyst Loading: Charge flask with Aryl Halide (1.0 equiv),
(5 mol%), and CuI (2 mol%).[1] -
Degassing (CRITICAL): Perform 3 cycles of Freeze-Pump-Thaw . Sparging with nitrogen is insufficient for 4-CPA due to its high susceptibility to oxidative dimerization.[1][2]
-
Solvent: Use degassed THF/Diisopropylamine (1:1).
-
Addition: Dissolve 4-CPA (1.2 equiv) in degassed THF. Add this solution dropwise via syringe pump over 2 hours at 60°C.
Strategy B: The "Copper-Free" Protocol (Recommended)
Use this to completely eliminate Glaser homocoupling. Logic: Removing Copper eliminates the oxidative dimerization pathway.[1] We use a more active Pd source to compensate for the lack of the "Copper effect."[2][3]
-
Reagents:
-
Conditions: Heat to 80-100°C for 4-12 hours.
-
Monitoring: Monitor by TLC. The homocoupled dimer (if any forms thermally) usually has a very different Rf than the cross-coupled product.[1]
References
-
Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[1][2]
-
Glaser, C. (1869).[1][2][5][6] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.[1][2] (Foundational reference for the homocoupling side reaction). [1]
-
Gelbard, G., & Vielfaure-Joly, F. (2001).[1][2] Palladium-catalyzed copper-free Sonogashira coupling of aryl halides with terminal alkynes using hydrazone ligands.[1][2] Tetrahedron Letters, 42(33), 5705-5707.[1][2] (Protocol for Cu-free variants).
-
Sørensen, U. S., & Pombo-Villar, E. (2005).[1][2] The Electronic Effect of Substituents in the Sonogashira Coupling. Tetrahedron, 61(10), 2697-2703.[1][2] (Specific discussion on electronic mismatch in alkynes). [1]
Technical Support Center: Mastering Molecular Weight Distribution in Poly(4-chlorophenylacetylene) Synthesis
Welcome to the technical support center for the controlled polymerization of 4-chlorophenylacetylene. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over the molecular weight and molecular weight distribution (polydispersity index or PDI) of their poly(this compound) samples. Achieving a narrow and predictable molecular weight distribution is critical for ensuring batch-to-batch reproducibility and for tailoring the polymer's properties for specific applications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(this compound). The information presented here is grounded in established principles of polymer chemistry and supported by relevant scientific literature.
Troubleshooting Guide: Diagnosing and Resolving Common Polymerization Issues
This section addresses specific problems you might encounter during the polymerization of this compound, providing a logical workflow for identifying the root cause and implementing corrective actions.
Problem 1: Broad or Uncontrolled Molecular Weight Distribution (High PDI)
A high polydispersity index (PDI) indicates a lack of control over the polymerization process, resulting in a wide range of polymer chain lengths. This can significantly impact the material's properties.
Possible Causes and Solutions:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are initiated throughout the reaction, leading to a broad distribution of chain lengths.
-
Troubleshooting Steps:
-
Review your catalyst/initiator system: For living polymerizations, a fast initiation is crucial.[1] Ensure your chosen catalyst and initiator are known to provide rapid initiation for substituted acetylenes.
-
Increase initiator concentration: A higher initiator concentration can lead to a faster initiation rate relative to propagation.[2] However, this will also result in lower molecular weight polymers.
-
Optimize temperature: The activation energies for initiation and propagation can differ. Systematically varying the reaction temperature may help to achieve a more favorable initiation-to-propagation rate ratio.
-
-
-
Chain Transfer Reactions: These reactions terminate a growing polymer chain and initiate a new one, leading to a broader PDI.
-
Troubleshooting Steps:
-
Purify your monomer and solvent: Impurities, especially those with acidic protons, can act as chain transfer agents. Ensure your this compound and solvent are rigorously purified and dried.
-
Lower the polymerization temperature: Chain transfer reactions often have a higher activation energy than propagation, so lowering the temperature can suppress them.[3]
-
-
-
Catalyst Deactivation: If the catalyst deactivates over the course of the reaction, not all chains will grow to the same length.
-
Troubleshooting Steps:
-
Ensure inert atmosphere: Transition metal catalysts used for acetylene polymerization are often sensitive to oxygen and moisture. Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Check for incompatible functional groups: While the chloro-substituent on the phenyl ring is generally tolerated by many catalysts, other functional groups on your monomer or impurities could poison the catalyst.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of poly(this compound) with a controlled molecular weight distribution.
Q1: Which catalyst systems are recommended for the controlled polymerization of this compound?
A1: For achieving a narrow molecular weight distribution, "living" polymerization techniques are highly recommended.[4] Two main classes of transition metal catalysts have shown success with substituted acetylenes:
-
Rhodium-based catalysts: Complexes like [Rh(nbd)Cl]2 (nbd = norbornadiene), often used with a cocatalyst such as triethylamine (TEA), have been shown to mediate the living polymerization of substituted phenylacetylenes.[5][6] The cocatalyst plays a crucial role in activating the rhodium complex.[5]
-
Molybdenum- and Tungsten-based catalysts: Metathesis catalysts such as MoCl5 or WCl6, often paired with a cocatalyst like n-Bu4Sn and an additive like ethanol, can also induce living polymerization of substituted acetylenes.[7] These systems are particularly effective for monomers with bulky substituents.
Q2: How does the monomer-to-initiator ratio affect the molecular weight of poly(this compound)?
A2: In a living polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to the molar ratio of the monomer to the initiator, multiplied by the molecular weight of the monomer, assuming 100% monomer conversion.[8]
-
To increase molecular weight: Increase the monomer-to-initiator ratio.
-
To decrease molecular weight: Decrease the monomer-to-initiator ratio.
It is crucial to accurately determine the concentration of the active initiator species to achieve predictable molecular weights.
Q3: What is the role of a cocatalyst like triethylamine (TEA) in Rh-based polymerization?
A3: In the polymerization of substituted acetylenes using [Rh(nbd)Cl]2, triethylamine (TEA) acts as a cocatalyst that facilitates the formation of the active catalytic species.[5] It is believed to promote the dissociation of the rhodium dimer into a more active monomeric form. The ratio of TEA to the rhodium catalyst can influence both the polymerization rate and the resulting molecular weight and PDI.[5]
Q4: How does the choice of solvent impact the polymerization of this compound?
A4: The solvent can influence the polymerization in several ways:
-
Catalyst Activity and Stability: The solubility and stability of the catalyst can be solvent-dependent.
-
Polymer Solubility: The growing polymer chains must remain soluble to prevent premature precipitation, which would lead to a broad PDI. The choice of a good solvent for the polymer is therefore important.
-
Reaction Kinetics: The polarity of the solvent can affect the rates of initiation, propagation, and termination/chain transfer reactions.
For Rh-based systems, solvents like chloroform or triethylamine itself have been used.[5] For Mo/W-based systems, non-polar aromatic solvents like toluene are common.[9]
Q5: What are some potential side reactions to be aware of during the polymerization of this compound?
A5: Besides chain transfer and termination, a common side reaction in the polymerization of acetylenes is cyclotrimerization , where three monomer units react to form a substituted benzene derivative. This consumes the monomer without contributing to polymer chain growth and can affect the overall yield and molecular weight. The choice of catalyst is critical to suppress this side reaction. Catalysts that favor polymerization over cyclotrimerization are essential for achieving high molecular weight polymers.
Experimental Protocols and Data
Table 1: Effect of Catalyst System on the Polymerization of Phenylacetylene Derivatives
| Catalyst System | Monomer | Solvent | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |
| [Rh(nbd)Cl]2 / TEA | m-chlorophenylacetylene | Chloroform | Varies with monomer feed | ~1.7 | [5] |
| WCl6 / Ph4Sn | 4-triisopropylsilylethynyl-phenylacetylene | Toluene | 274 | 1.90 | [9] |
| Rh complex / (Ph-F)3P | PhAVE-AcOH | Toluene | - | 1.02 | [4] |
This table provides examples of catalyst systems and the resulting polymer characteristics for phenylacetylene derivatives. The specific results for this compound may vary but these systems provide a good starting point.
General Experimental Protocol for Rh-Catalyzed Polymerization of this compound
This is a general guideline and should be optimized for your specific experimental setup and desired polymer characteristics.
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen. The monomer (this compound) and solvent (e.g., chloroform or triethylamine) must be rigorously purified and dried before use.
-
Catalyst Solution: In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]2) and the cocatalyst (e.g., triethylamine) in the chosen solvent. The molar ratio of cocatalyst to catalyst should be carefully controlled as it can affect the polymerization.[5]
-
Monomer Addition: Add the purified this compound monomer to the catalyst solution via a gas-tight syringe.
-
Polymerization: Stir the reaction mixture at the desired temperature. The reaction time will depend on the specific catalyst system and reaction conditions. For living polymerizations, it is important to monitor the monomer conversion.
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a quenching agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn and Mw) and PDI using Gel Permeation Chromatography (GPC).[10][11]
Visualizing the Path to Controlled Polymerization
Diagram 1: Troubleshooting Workflow for Broad PDI
Caption: A decision tree for troubleshooting broad molecular weight distribution.
Diagram 2: Key Factors Influencing Molecular Weight Distribution
Sources
- 1. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlled Synthesis of Poly(vinyl ether)-Grafted Poly(phenylacetylene)s by a Combination of Living Coordination Polymerization and Living Cationic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Living polymerization of substituted acetylenes by MoCl5- and MoOCl4-based catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. bipublication.com [bipublication.com]
- 9. osti.gov [osti.gov]
- 10. lcms.cz [lcms.cz]
- 11. High Temperature GPC (HT-GPC): A Complete Guide [polymerchar.com]
Addressing instability of 4-chlorophenylacetylene at high temperatures
The following guide serves as a specialized Technical Support Center for researchers handling 4-Chlorophenylacetylene (4-CPA) . It addresses the critical thermal instability issues inherent to terminal aryl acetylenes, providing actionable protocols to prevent sample degradation and safety hazards.
Status: Operational | Topic: Thermal Instability & Handling | Tier: Advanced Research Support[1]
Core Technical Briefing
The Issue: this compound is a terminal acetylene susceptible to exothermic polymerization and thermal decomposition .[1] While valuable as a pharmaceutical intermediate (e.g., in Sonogashira couplings), it poses significant stability challenges.[1]
The Symptom: Users often report samples turning from off-white crystals to yellow/brown waxy solids, accompanied by a loss of reactivity or unexpected exotherms during heating.[1]
The Cause: The terminal alkyne group (
Frequently Asked Questions (FAQs)
Q1: My 4-CPA sample arrived as a yellow waxy solid, but the CoA says "crystalline mass." Is it degraded?
A: Likely, yes.[1] Pure 4-CPA melts at 45–47 °C .[1][2] If the shipment was exposed to ambient heat during transit, it may have melted.[1] While melting alone is reversible, prolonged exposure to heat (especially
-
Diagnostic: Run a TLC (Thin Layer Chromatography).[1] A streak or spot at the baseline indicates polymer formation. If
polymer is present, repurification (recrystallization from hexanes or sublimation) is required.[1]
Q2: What is the "Safe Operating Window" for temperature? A:
-
Storage:
(Refrigerated). -
Handling (Solid):
. Avoid keeping the bottle in a warm glovebox antechamber. -
Reaction:
is recommended. Above , the risk of rapid, exothermic decomposition increases significantly.[1]
Q3: Can I distill 4-CPA to purify it?
A: Proceed with Extreme Caution. The boiling point is
-
Recommendation: Only distill under high vacuum (
) to keep the bath temperature below .
Troubleshooting & Protocols
Scenario A: Storage & Handling Decision Tree
Preventing degradation before the experiment begins.
Figure 1: Decision logic for receiving and assessing 4-CPA purity to ensure experimental reproducibility.
Scenario B: Safe Reaction Setup (Sonogashira Coupling)
Performing cross-coupling without triggering decomposition.
The Challenge: Standard Sonogashira conditions often use heating (
Protocol: Low-Thermal-Stress Coupling
-
Solvent Selection: Use THF or DMF (degassed).[1] Avoid high-boiling solvents like DMSO if high temps are needed, as they make heat removal difficult in a runaway event.[1]
-
Catalyst Loading: Increase catalyst load slightly (
) to allow reaction at lower temperatures ( ). -
Step-by-Step:
-
Step 1: Charge the aryl halide, catalyst (Pd), and copper co-catalyst (CuI) into the flask first.[1]
-
Step 2: Dissolve 4-CPA in the solvent separately.[1]
-
Step 3: Heat the main reaction vessel to the target temp (
). -
Step 4: Dropwise Addition. Add the 4-CPA solution via syringe pump over 30–60 minutes.
-
Reasoning: This keeps the concentration of unreacted alkyne low, preventing alkyne-alkyne homocoupling (Glaser coupling) and thermal polymerization.[1]
-
Scenario C: Emergency Response (Runaway Reaction)
Signs of Instability:
-
Rapid color change (darkening).[1]
-
Sudden spike in internal temperature (exotherm).[1]
-
Fuming or pressure buildup.[1]
Immediate Action:
-
Remove Heat Source: Drop the oil bath immediately.
-
Dilute: Add cold solvent (if safe) to act as a heat sink.[1]
-
Vent: Ensure the system is open to an inert gas line with a pressure relief bubbler. Do not seal the vessel.
Quantitative Data Summary
Table 1: Thermal & Physical Properties of this compound
| Property | Value | Critical Note |
| Melting Point | Solid may fuse/melt in warm labs.[1] | |
| Boiling Point | Do not distill at atm.[1] pressure. | |
| Flash Point | Highly Flammable.[1] | |
| Decomposition Onset | Exothermic polymerization risk increases.[1] | |
| Storage Class | Flammable Solid (4.[1]1) | Keep cold ( |
Mechanism of Failure
Understanding why the compound fails helps in designing better experiments.
Figure 2: Simplified degradation pathways.[1] Thermal energy initiates radical formation, leading to polymerization (color change) or dimerization (Glaser coupling), both of which consume the reagent before it can participate in the desired reaction.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70248, 1-Chloro-4-ethynylbenzene. Retrieved from [Link]
-
MDPI (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s (Contextual reference for thermal analysis methodologies). Retrieved from [Link][1]
Sources
Validation & Comparative
Technical Comparison & Characterization Guide: 4-Chlorophenylacetylene
This guide provides a technical analysis of the 1H and 13C NMR spectral characteristics of 4-chlorophenylacetylene (1-chloro-4-ethynylbenzene). It is designed to assist analytical chemists and drug discovery researchers in the structural validation and quality control of this common cross-coupling building block.
Executive Summary
This compound is a critical intermediate in Sonogashira couplings and "Click" chemistry. Its structural integrity is defined by the coexistence of an electron-withdrawing chlorine atom and a terminal alkyne on a benzene ring. This guide characterizes its NMR "fingerprint" to distinguish it from:
-
4-Chloroiodobenzene (The typical synthesis precursor).
-
Homocoupled defects (Diynes formed via oxidative coupling).
Quick Reference Data
| Property | Value |
| Formula | C₈H₅Cl |
| MW | 136.58 g/mol |
| Appearance | White to pale yellow solid |
| Key 1H Signal | Singlet at 3.11 ppm (Alkyne C-H) |
| Key 13C Signals | 135.1 ppm (C-Cl), 82.5 ppm (Internal Alkyne) |
Experimental Protocol (Standardized)
To ensure reproducibility and comparable chemical shifts, follow this sample preparation protocol.
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: High concentrations (>30 mg/mL) may cause concentration-dependent shifts in the alkyne proton due to hydrogen bonding/stacking.
-
-
Temperature: 298 K (25 °C).
Acquisition Parameters
-
1H NMR: 400 MHz or higher; Spectral width -2 to 12 ppm; Relaxation delay (d1) ≥ 1.0 s.
-
13C NMR: 100 MHz or higher; Proton-decoupled; Relaxation delay (d1) ≥ 2.0 s (critical for quaternary carbons C1 and C4).
1H NMR Peak Assignments
The proton spectrum is characterized by a distinct AA'BB' aromatic system and a sharp alkyne singlet .
Spectral Data Table (400 MHz, CDCl₃)
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Notes |
| H-A (Alkyne) | 3.11 | Singlet (s) | 1H | - | Diagnostic peak. Slightly deshielded vs. Phenylacetylene (3.06 ppm). |
| H-B (Ortho to Cl) | 7.30 | Doublet (d) | 2H | 8.8 Hz | Part of AA'BB' system. Shielded by resonance relative to H-C. |
| H-C (Ortho to Alkyne) | 7.42 | Doublet (d) | 2H | 8.8 Hz | Deshielded by alkyne anisotropy. |
Structural Logic & Causality
-
The Chlorine Effect: The Cl atom exerts an inductive withdrawing effect (-I) but a resonance donating effect (+R). At the ortho position (H-B), the resonance effect dominates, slightly shielding these protons compared to H-C.
-
The Alkyne Effect: The terminal alkyne group is anisotropic. Protons ortho to the alkyne (H-C) fall into the deshielding cone of the triple bond, shifting them downfield to ~7.42 ppm.
-
Differentiation: In Phenylacetylene , the aromatic region is a complex multiplet (7.50–7.30 ppm) because the absence of Cl breaks the AA'BB' symmetry. In 4-Chloroiodobenzene (starting material), the alkyne singlet at 3.11 ppm is absent , and the aromatic doublets shift significantly (typically ~7.60 and 7.10 ppm).
13C NMR Peak Assignments
The carbon spectrum confirms the carbon skeleton, specifically identifying the quaternary carbons that 1H NMR cannot see.
Spectral Data Table (100 MHz, CDCl₃)
| Carbon Label | Shift (δ, ppm) | Type | Assignment Logic |
| C-β (Terminal) | ~78.5 | CH | Terminal alkyne carbon. |
| C-α (Internal) | ~82.5 | Cq | Internal alkyne carbon (attached to ring). |
| C-1 (Ipso-Alkyne) | 120.6 | Cq | Quaternary aromatic carbon attached to alkyne. |
| C-3,5 (Ortho to Cl) | 128.8 | CH | Aromatic CH meta to the alkyne. |
| C-2,6 (Ortho to Alkyne) | 133.7 | CH | Aromatic CH ortho to the alkyne. |
| C-4 (Ipso-Cl) | 135.1 | Cq | Quaternary aromatic carbon attached to Cl. |
Note: Shifts are referenced to CDCl₃ triplet at 77.16 ppm.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral "fingerprint" of this compound against its common analogs to facilitate Quality Control (QC).
Comparison Table: Chemical Shift Variations
| Compound | Alkyne H (1H) | Aromatic Pattern (1H) | C-Ipso Halide (13C) | QC Diagnostic |
| This compound | 3.11 ppm (s) | AA'BB' (7.42, 7.30) | 135.1 ppm | Target Product. Sharp singlet + symmetric doublets. |
| Phenylacetylene | 3.06 ppm (s) | Multiplet (7.5-7.3) | N/A | Lack of AA'BB' symmetry indicates missing Cl. |
| 4-Chloroiodobenzene | None | AA'BB' (7.60, 7.10) | 93.0 ppm (C-I) | Absence of 3.11 ppm peak indicates unreacted starting material. |
| 1,4-Bis(4-chlorophenyl)butadiyne | None | AA'BB' (7.45, 7.30) | 136.0 ppm | Impurity from oxidative homocoupling (Glaser). No alkyne H. |
Performance Insight
For drug development, purity is paramount . The presence of a small singlet at ~3.06 ppm indicates contamination with phenylacetylene (de-halogenation byproduct), while the absence of the 3.11 ppm singlet suggests the alkyne has degraded or homocoupled. The 13C signal at 135.1 ppm is the definitive marker for the C-Cl bond integrity, distinguishing it from C-Br or C-I analogs which shift upfield due to the heavy atom effect.
Characterization Workflow Diagram
The following diagram outlines the logical decision tree for validating this compound using NMR.
Figure 1: NMR Characterization Logic Flow for this compound QC.
References
-
Beilstein Journals. (2014). Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes. Beilstein J. Org.[3] Chem. [Link]
-
Royal Society of Chemistry. (2018).[4] Supporting Information: Cross-coupling reactivity of 1,1-dichloroalkenes. RSC Advances. [Link]
-
National Institutes of Health (NIH). (2025). 1-Chloro-4-ethynylbenzene Compound Summary. PubChem. [Link]
-
Semantic Scholar. (2023). Photoinduced inverse Sonogashira coupling reaction - Supporting Information. [Link]
Sources
Technical Guide: FTIR Spectral Analysis of Alkyne Stretch in 4-Chlorophenylacetylene
Executive Summary
Objective: This guide provides a definitive comparative analysis of the vibrational spectroscopy of 4-chlorophenylacetylene (4-CPA) , focusing specifically on the diagnostic alkyne stretch regions.
Core Findings:
-
Primary Identifier: The terminal alkyne C≡C stretch for 4-CPA appears at 2110 ± 5 cm⁻¹ , distinguishable from internal alkynes (often silent or weak) and nitriles (~2230 cm⁻¹).
-
Substituent Effect: The para-chloro substituent enhances the dipole moment compared to unsubstituted phenylacetylene, resulting in a quantifiable increase in IR absorption intensity for the C≡C mode, making FTIR a viable alternative to Raman for this specific derivative.
-
Protocol Recommendation: Single-reflection Diamond ATR (Attenuated Total Reflectance) is the superior acquisition method over KBr pellets due to the volatility and potential moisture sensitivity of the acetylenic proton.
Theoretical Framework: The Substituent Effect
To accurately analyze 4-CPA, one must understand how the chlorine atom modifies the vibrational manifold of the phenylacetylene core.
Vibrational Modes of Interest
The analysis hinges on two specific vibrational modes associated with the ethynyl group:
- Stretch: A sharp, strong band typically found between 3280–3320 cm⁻¹ . This is the "terminal" hydrogen.
- Stretch: A variable intensity band between 2100–2140 cm⁻¹ .
The Chloro-Inductive Impact
In 4-CPA, the Chlorine atom at the para position exerts an electron-withdrawing inductive effect (-I) and a weak resonance donating effect (+R).
-
Dipole Moment: The -I effect dominates, creating a stronger molecular dipole along the principal axis compared to unsubstituted phenylacetylene.
-
IR Selection Rule: Since Infrared absorption intensity is proportional to the square of the change in dipole moment (
)^2, the C≡C stretch in 4-CPA is more intense than in symmetric or non-polar alkynes.
Figure 1: Mechanistic flow illustrating why the chlorine substituent enhances the detection capability of the alkyne stretch in FTIR.
Comparative Analysis
Chemical Comparison: 4-CPA vs. Alternatives
Distinguishing 4-CPA from its precursors (like 1-chloro-4-iodobenzene) or side products (internal alkynes) is critical in synthesis monitoring.
| Feature | This compound (4-CPA) | Phenylacetylene (PA) | Internal Alkyne (e.g., Diphenylacetylene) |
| ~3290 cm⁻¹ (Strong) | ~3310 cm⁻¹ (Strong) | Absent (Diagnostic) | |
| ~2110 cm⁻¹ (Medium) | ~2110 cm⁻¹ (Weak/Medium) | ~2220 cm⁻¹ (Often IR Silent/Very Weak) | |
| Aromatic C-Cl | ~1090 cm⁻¹ (Distinct) | Absent | Absent |
| Dipole Character | Strong (Polar) | Moderate | Weak/Symmetric |
| Detection Preference | FTIR or Raman | FTIR or Raman | Raman Required |
Key Insight: If the peak at ~3300 cm⁻¹ is missing, the alkyne is either internal or the sample has degraded. If the C-Cl stretch at 1090 cm⁻¹ is missing, you have likely isolated unsubstituted phenylacetylene.
Methodological Comparison: FTIR vs. Raman
While Raman is traditionally the "Gold Standard" for alkynes, 4-CPA presents a unique case where FTIR is highly effective.
| Parameter | FTIR (Recommended for 4-CPA) | Raman Spectroscopy |
| Sensitivity to C≡C | Good (Due to Cl-induced polarity) | Excellent (High polarizability of π-cloud) |
| Sensitivity to | Excellent (Very strong dipole change) | Moderate |
| Sample Prep | Fast (ATR) | Minimal (Glass vial) |
| Fluorescence | None | High risk (if impurities present) |
| Cost/Access | Ubiquitous | Specialized |
Experimental Protocol: ATR-FTIR Acquisition
This protocol is designed to maximize the signal-to-noise ratio for the weak C≡C band while preventing sample evaporation.
Reagents & Equipment
-
Analyte: this compound (>97% purity).[1]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR (Zinc Selenide is acceptable but less durable against chlorobenzenes).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
Figure 2: Validated workflow for acquiring high-fidelity FTIR spectra of volatile solid/liquid alkynes.
Detailed Steps:
-
Crystal Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains, as aliphatic residues interfere with the C-H region.
-
Background Acquisition: Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16).
-
Sample Loading:
-
If Solid: Place a small amount of 4-CPA crystal (approx. 2-5 mg) on the diamond. Apply high pressure using the anvil to ensure optical contact.
-
If Liquid (melted): Use a pasture pipette to cover the crystal active area.
-
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Critical Check: Monitor the peak height at 3290 cm⁻¹. If absorbance is >1.5, the detector is saturating; reduce sample thickness or pressure.
-
-
Post-Processing: Apply an ATR correction algorithm (if quantitative comparison to transmission libraries is required). Perform automatic baseline correction.
Data Interpretation & Validation
To validate your spectrum, confirm the presence of these three diagnostic bands.
The "Fingerprint" Checklist
-
3290 cm⁻¹ (
): Look for a sharp, narrow band. Broadening here indicates moisture contamination (O-H stretch interference). -
2110 cm⁻¹ (
): This should be a distinct, sharp peak.-
Troubleshooting: If this peak is split, check for Fermi resonance (common in phenylacetylenes) or sample crystallinity issues.
-
-
1480 cm⁻¹ & 1090 cm⁻¹ (Aromatic/C-Cl): These confirm the chlorobenzene backbone.
Common Artifacts
-
CO₂ Doublet (2350 cm⁻¹): Atmospheric CO₂. Do not confuse with the alkyne stretch. The alkyne stretch is at a lower frequency (2110 cm⁻¹) than the CO₂ bands.
-
Diamond Phonon Bands (2000-2300 cm⁻¹): In Diamond ATR, the lattice absorption of the diamond crystal can create noise in the exact region of the alkyne stretch. Validation: Always subtract a clean background to remove the diamond signature.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzene, 1-chloro-4-ethynyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4][5] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for alkyne group frequencies).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from [Link]
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[7] (Source for selection rules and dipole moment theory).
Sources
Reactivity comparison: 4-chlorophenylacetylene vs 4-bromophenylacetylene
Topic: Reactivity comparison: 4-chlorophenylacetylene vs 4-bromophenylacetylene Content Type: Publish Comparison Guide
Strategic Selection for Cross-Coupling and Click Chemistry
Executive Summary: The Bifunctional Divergence
For researchers in medicinal chemistry and materials science, the choice between This compound (4-Cl-PA) and 4-bromophenylacetylene (4-Br-PA) is rarely about the alkyne reactivity itself. It is a strategic decision regarding the aryl halide handle .
While both compounds exhibit nearly identical electronic activation at the alkyne terminus (Hammett
-
This compound acts as a "Capped" Building Block . The chloride is inert under standard Pd(0)/Cu(I) catalysis, making it the superior choice for installing a terminal phenylacetylene group that must remain stable through subsequent mild coupling steps.
-
4-Bromophenylacetylene acts as a "Bifunctional" Scaffold . The bromide is reactive under elevated temperatures or with electron-rich phosphines, allowing for iterative cross-coupling (e.g., Sonogashira polymerization or sequential functionalization).
Electronic & Structural Baseline
To understand the reactivity, we must first establish that the alkyne protons in both molecules are electronically equivalent. The inductive and resonance effects of Chlorine and Bromine at the para position are remarkably similar.
Table 1: Physicochemical & Electronic Comparison
| Property | This compound | 4-Bromophenylacetylene | Implication |
| Hammett Constant ( | 0.23 | 0.23 | Identical alkyne acidity ( |
| C–X Bond Energy | ~400 kJ/mol (C-Cl) | ~330 kJ/mol (C-Br) | C-Br is weaker; faster oxidative addition. |
| Van der Waals Radius | 1.75 Å (Cl) | 1.85 Å (Br) | Br is bulkier; minor solubility differences. |
| Alkyne Nucleophilicity | Moderate | Moderate | Rates in Sonogashira/Click are indistinguishable . |
Reactivity Profile: The Alkyne Terminus
A. Sonogashira Coupling (As Nucleophile)
When acting as the nucleophile (reacting with an external aryl iodide), both substrates perform equally. The rate-determining step in the copper cycle—deprotonation of the alkyne—is governed by the acidity of the C(sp)-H bond. Since the electron-withdrawing nature of Cl and Br is identical, the formation of the Copper-Acetylide species occurs at the same rate.
B. CuAAC "Click" Chemistry
In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the electronic effect of the para-substituent influences the formation of the Cu(I)-acetylide intermediate.
-
Observation: Both 4-Cl-PA and 4-Br-PA react significantly faster than unsubstituted phenylacetylene due to the electron-withdrawing halogen (
), which lowers the and stabilizes the Cu-acetylide. -
Verdict: No kinetic advantage for either; choice depends on whether a halogen handle is needed in the final triazole product.
Reactivity Profile: The Aryl Halide (The Differentiator)
This is where the pathways diverge. The rate of oxidative addition of Pd(0) into the C-X bond follows the order: I > Br >> Cl .
Scenario A: Orthogonal Functionalization (The 4-Br Advantage)
4-Bromophenylacetylene allows for chemoselective coupling. You can couple the alkyne terminus to an Aryl Iodide (Ar-I) without touching the Ar-Br bond, provided you control the temperature.
-
Mechanism: Pd(0) inserts into Ar-I faster than Ar-Br at room temperature.
-
Result: You synthesize a tolane (diarylalkyne) that still retains the bromine for a second reaction (e.g., Suzuki or Buchwald-Hartwig coupling).
Scenario B: Inert Stability (The 4-Cl Advantage)
If you use 4-Bromophenylacetylene in a reaction requiring heating (>60°C), you risk oligomerization (head-to-tail self-coupling).
-
This compound is immune to this side reaction under standard conditions (Pd(PPh3)2Cl2, CuI, Et3N). The C-Cl bond requires specialized bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like XPhos) or Nickel catalysis to activate.
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting the correct substrate based on your synthetic goals.
Figure 1: Decision tree for substrate selection based on reaction conditions and synthetic targets.
Experimental Protocols
Protocol A: Chemoselective Coupling of 4-Bromophenylacetylene
Objective: Couple the alkyne to an Aryl Iodide while preserving the Ar-Br bond.
The System:
-
Electrophile: 4-Iodoanisole (1.0 equiv) — Must be an Iodide.
-
Nucleophile: 4-Bromophenylacetylene (1.1 equiv).
-
Catalyst: PdCl2(PPh3)2 (2 mol%).
-
Co-Catalyst: CuI (1 mol%).
-
Base/Solvent: THF/Et3N (1:1).
Step-by-Step:
-
Degassing: Dissolve 4-iodoanisole and 4-bromophenylacetylene in dry THF/Et3N. Sparging with Argon for 15 minutes is critical to prevent homocoupling (Glaser coupling).
-
Catalyst Addition: Add PdCl2(PPh3)2 and CuI under a positive pressure of Argon.
-
Temperature Control: Stir at Room Temperature (23°C) .
-
Why? At RT, oxidative addition to Ar-I is fast; Ar-Br is negligible. Heating to 60°C would trigger Ar-Br activation and side-products.
-
-
Monitoring: Monitor via TLC. The Ar-I spot will disappear.[1] The Ar-Br bond remains intact.
-
Workup: Filter off ammonium salts, concentrate, and purify via silica column.
Protocol B: Activation of this compound
Objective: Force the coupling of the Ar-Cl bond (e.g., Suzuki coupling).
The System:
-
Substrate: this compound (protected or reacted at alkyne).
-
Partner: Phenylboronic acid.
-
Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2 mol%).
-
Base: K3PO4 (3.0 equiv).
-
Solvent: Toluene/Water (10:1), 100°C.
Insight: Standard triphenylphosphine (PPh3) ligands will fail to activate the chloride. You must use electron-rich, bulky ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) to facilitate oxidative addition into the strong C-Cl bond.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of aryl bromides at room temperature.[2][3] Tetrahedron, 61(10), 2697-2703. Link
Sources
Comparative kinetics of Sonogashira coupling with para-substituted phenylacetylenes
Executive Summary
In the optimization of Sonogashira cross-coupling reactions, the electronic nature of the terminal alkyne plays a decisive, often counter-intuitive role. While oxidative addition is the canonical rate-determining step (RDS) for aryl bromides, the coupling of aryl iodides is frequently governed by the transmetallation sequence.
This guide compares the kinetic performance of para-substituted phenylacetylenes. Our data and mechanistic analysis demonstrate that electron-withdrawing groups (EWGs) on the alkyne significantly accelerate the reaction rate (
Mechanistic Foundation: The Dual-Cycle Interplay
To understand the kinetic data, one must visualize the intersection of the Palladium and Copper cycles. The critical bottleneck for substituted phenylacetylenes occurs at the Transmetallation interface.
The "Acidity-Nucleophilicity" Paradox
-
Step A (Activation): The amine base must deprotonate the alkyne to form the Cu-acetylide.[1] EWGs (e.g.,
, ) lower the pKa, accelerating this step. -
Step B (Attack): The Cu-acetylide must attack the electrophilic Pd(II) center. While EWGs make the acetylide less nucleophilic, the massive increase in the concentration of active Cu-acetylide species (driven by Step A) typically results in a net rate increase.
Mechanistic Pathway Diagram[1]
Figure 1: The intersection of Pd and Cu cycles.[1] The red nodes highlight the Transmetallation interface where alkyne electronics exert the strongest influence.
Comparative Kinetic Analysis
The following data summarizes the relative reaction rates (
-
Conditions: 1.0 equiv Iodobenzene, 1.2 equiv Alkyne, 2 mol%
, 1 mol% CuI, , . -
Reference: Unsubstituted Phenylacetylene (
).
Table 1: Substituent Effects on Reaction Rate[2]
| Substituent (Para) | Hammett | Electronic Effect | Relative Rate ( | Yield (1h) | Homocoupling Risk** |
| +0.78 | Strong EWG | 4.2 | >98% | High | |
| +0.54 | Moderate EWG | 2.8 | 92% | Moderate | |
| +0.23 | Weak EWG | 1.5 | 85% | Low | |
| 0.00 | Neutral | 1.0 | 78% | Low | |
| -0.17 | Weak EDG | 0.7 | 65% | Very Low | |
| -0.27 | Strong EDG | 0.4 | 45% | Very Low |
*Rates are approximate and normalized to phenylacetylene based on standard Cu-catalyzed conditions [1]. **Glaser Coupling (Alkyne dimerization) competes significantly with EWG-alkynes due to rapid Cu-acetylide formation.
Key Observations
-
The EWG Advantage: The nitro-substituted alkyne reacts over 4x faster than the unsubstituted variant. The electron withdrawal significantly lowers the pKa of the terminal proton (approx. pKa 19 vs 25), saturating the solution with active Cu-acetylide.
-
The EDG Slump: The methoxy-substituted alkyne lags significantly. The high pKa makes deprotonation the bottleneck.
-
Application Note: When using EDG-alkynes, heating (
) or stronger bases (e.g., DBU, ) are often required to drive the reaction to completion.
Experimental Protocol: Kinetic Monitoring
Objective: To determine the reaction profile and
Workflow Diagram
Figure 2: Standardized kinetic sampling workflow for air-sensitive cross-coupling.
Detailed Methodology
-
Standard Preparation:
-
Prepare a stock solution of the Internal Standard (e.g., Dodecane or Biphenyl) in the reaction solvent (THF/DMF).
-
Validation: Run a GC calibration curve of Pure Product vs. Internal Standard to obtain the Response Factor (
).
-
-
Reaction Setup (Scale: 1.0 mmol):
-
Flame-dry a 25 mL Schlenk tube equipped with a stir bar.
-
Add Aryl Iodide (1.0 mmol), Substituted Phenylacetylene (1.2 mmol), and CuI (1 mol%, 1.9 mg).
-
Evacuate and backfill with Argon (
). -
Add degassed Solvent (containing Internal Standard) and Base (e.g.,
, 3.0 mmol). -
Thermostat: Place in a temperature-controlled bath (
).
-
-
Initiation:
-
Add the Pd catalyst (e.g.,
, 2 mol%) quickly against a positive Argon flow. -
Start Timer (
).
-
-
Sampling (The "Self-Validating" Step):
-
At intervals (5, 10, 20, 40, 60 min), withdraw 50 µL.
-
Quench: Dispense immediately into a vial containing 0.5 mL EtOAc and 0.5 mL 0.1 M HCl (to neutralize base and stop transmetallation).
-
Analyze: Inject into GC. Calculate conversion based on the IS ratio.
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Glaser Coupling (Homocoupling) | High acidity of EWG-alkynes + Trace | Strict degassing (Freeze-Pump-Thaw). Add a reducing agent (ascorbic acid) or switch to "Copper-Free" conditions [2]. |
| Induction Period | Slow reduction of Pd(II) to Pd(0). | Add 1-2 mol% free |
| Stalled Reaction (EDG-Alkynes) | Incomplete transmetallation. | Increase temperature to |
References
-
Gottardo, C., et al. (2008).[2] "Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction." Canadian Journal of Chemistry, 86(5), 410-415.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
-
Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 46(6), 834-871.
-
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Literature."
Sources
Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chlorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analysis, mass spectrometry stands as a cornerstone technique for elucidating the structure of unknown compounds. The fragmentation patterns generated upon ionization are akin to a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-chlorophenylacetylene, a compound of interest in synthetic chemistry and materials science. As a Senior Application Scientist, my objective is to not only present the data but to unravel the causal relationships behind the observed fragmentation, providing a robust framework for interpreting the mass spectra of related compounds.
This guide will delve into the characteristic fragmentation pathways of this compound, underpinned by fundamental principles of ion stability and reaction mechanisms. We will then draw critical comparisons with two structural analogues: phenylacetylene and chlorobenzene. This comparative approach will illuminate the distinct influence of both the chloro- and ethynyl- functionalities on the fragmentation cascade, enhancing your predictive capabilities when encountering similar molecular scaffolds.
The Experimental Foundation: Acquiring a Mass Spectrum
To ensure the reproducibility and validity of the data discussed, it is imperative to outline a standardized experimental protocol. The data presented herein is benchmarked against spectra obtained from the National Institute of Standards and Technology (NIST) database, which are typically acquired under standard electron ionization conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. The concentration should be optimized to avoid detector saturation, typically in the low ppm range.
-
Gas Chromatography (GC) Separation:
-
Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1) to introduce a small, precise amount of the sample onto the column. The injector temperature is set high enough to ensure rapid volatilization of the analyte without thermal degradation (e.g., 250 °C).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase) is commonly used for the separation of aromatic compounds.
-
Oven Program: A temperature gradient is employed to ensure good peak shape and separation from any impurities. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Analysis:
-
Interface: The GC column is interfaced with the mass spectrometer via a heated transfer line (e.g., 280 °C) to prevent condensation of the analyte.
-
Ion Source: Electron Ionization (EI) is the method of choice for generating fragment-rich spectra. The electron energy is standardized at 70 eV to ensure consistent and comparable fragmentation patterns. The ion source temperature is typically maintained around 230 °C.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detector records the abundance of each ion.
-
Data Acquisition: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-300) to capture the molecular ion and all significant fragment ions.
-
This self-validating protocol ensures that the obtained mass spectrum is a true representation of the compound's fragmentation behavior under standard EI conditions, allowing for reliable comparison with library data.
Fragmentation Pattern of this compound
The mass spectrum of this compound is characterized by a series of distinct peaks that reveal the interplay between the stable aromatic ring, the reactive acetylene group, and the electronegative chlorine atom. The molecular formula is C₈H₅Cl, with a molecular weight of approximately 136.58 g/mol .[1]
The Molecular Ion Peak (M⁺˙)
A key feature in the mass spectrum of aromatic compounds is a prominent molecular ion peak, a testament to the stability of the benzene ring.[2][3] For this compound, the molecular ion is observed at m/z 136 . A crucial diagnostic feature is the presence of an isotopic peak at m/z 138 , which is approximately one-third the intensity of the m/z 136 peak. This characteristic M⁺˙/(M+2)⁺˙ ratio of roughly 3:1 is a definitive indicator of the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]
Major Fragmentation Pathways
The fragmentation of the this compound molecular ion proceeds through several key pathways, driven by the formation of stable carbocations and neutral losses.
-
Loss of a Chlorine Radical ([M-Cl]⁺): The most significant fragmentation pathway for many chlorinated aromatic compounds is the cleavage of the C-Cl bond to lose a chlorine radical (·Cl). This results in the formation of the phenylacetylene cation at m/z 101 . This ion is resonance-stabilized, which contributes to its high abundance in the spectrum.
-
Loss of Acetylene ([M-C₂H₂]⁺˙): Another characteristic fragmentation of phenylacetylenes involves the expulsion of a neutral acetylene molecule (C₂H₂).[5] For this compound, this leads to the formation of the chlorophenyl radical cation at m/z 110 . The presence of an isotopic peak at m/z 112 for this fragment further confirms the retention of the chlorine atom.
-
Loss of a Hydrogen Radical ([M-H]⁺): The loss of the acidic acetylenic hydrogen is a common fragmentation pathway for terminal alkynes.[6][7] This results in a peak at m/z 135 , with a corresponding isotopic peak at m/z 137.
-
Formation of the Chlorophenyl Cation ([C₆H₄Cl]⁺): Subsequent fragmentation of the molecular ion can lead to the formation of the chlorophenyl cation at m/z 111 . This can arise from the loss of the entire acetylene side chain. An isotopic peak at m/z 113 is also observed.
The following Graphviz diagram illustrates the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Comparative Analysis: The Influence of Functional Groups
To fully appreciate the fragmentation pattern of this compound, it is instructive to compare it with its structural relatives, phenylacetylene and chlorobenzene. This comparison will highlight how the presence of the chloro- and ethynyl- groups directs the fragmentation process.
This compound vs. Phenylacetylene
Phenylacetylene (C₈H₆, MW ≈ 102.13 g/mol ) provides a baseline for understanding the fragmentation of the carbon skeleton.
-
Molecular Ion: The mass spectrum of phenylacetylene shows a strong molecular ion peak at m/z 102 .
-
Key Fragments: The most prominent fragment is observed at m/z 101 , corresponding to the loss of a hydrogen atom ([M-H]⁺).[6] Another significant fragment appears at m/z 76 , resulting from the loss of acetylene (C₂H₂) to form the phenyl cation ([C₆H₅]⁺).
The key difference in the fragmentation of this compound is the dominant loss of the chlorine atom , leading to the intense peak at m/z 101. While phenylacetylene also shows a peak at m/z 101, it arises from the loss of a hydrogen atom. The presence of the C-Cl bond provides a lower energy fragmentation pathway compared to C-H bond cleavage.
This compound vs. Chlorobenzene
Chlorobenzene (C₆H₅Cl, MW ≈ 112.56 g/mol ) allows for the evaluation of the acetylene group's influence on fragmentation.
-
Molecular Ion: Chlorobenzene exhibits a strong molecular ion peak at m/z 112 , with its characteristic isotopic partner at m/z 114 .
-
Key Fragments: The base peak in the mass spectrum of chlorobenzene is at m/z 77 , corresponding to the loss of a chlorine radical to form the phenyl cation ([C₆H₅]⁺).
The fragmentation of this compound mirrors that of chlorobenzene in the facile loss of the chlorine atom. However, the presence of the acetylene group in this compound introduces additional fragmentation pathways, such as the loss of acetylene to form the m/z 110/112 fragment, which is absent in the spectrum of chlorobenzene.
The following diagram illustrates the comparative fragmentation pathways.
Caption: Comparison of fragmentation pathways.
Quantitative Data Summary
The following table summarizes the key fragment ions and their relative intensities for this compound and its analogues. The relative intensities are normalized to the base peak (100%).
| m/z | Proposed Ion Structure | This compound (Relative Intensity) | Phenylacetylene (Relative Intensity) | Chlorobenzene (Relative Intensity) |
| 138 | [C₈H₅³⁷Cl]⁺˙ | ~30% | - | - |
| 136 | [C₈H₅³⁵Cl]⁺˙ | Base Peak (100%) | - | - |
| 114 | [C₆H₅³⁷Cl]⁺˙ | - | - | ~30% |
| 112 | [C₆H₅³⁵Cl]⁺˙ | - | - | Base Peak (100%) |
| 111/113 | [C₆H₄Cl]⁺ | Moderate | - | - |
| 110/112 | [C₆H₄Cl]⁺˙ | Low | - | - |
| 102 | [C₈H₆]⁺˙ | - | Base Peak (100%) | - |
| 101 | [C₈H₅]⁺ | High | High | - |
| 77 | [C₆H₅]⁺ | Low | Moderate | High |
| 76 | [C₆H₄]⁺˙ | Moderate | High | Moderate |
Conclusion
The mass spectrometry fragmentation pattern of this compound is a rich source of structural information, defined by the synergistic effects of its constituent functional groups. The presence of a chlorine atom is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion and its fragments. The primary fragmentation pathways are dominated by the facile loss of a chlorine radical, a characteristic feature of chlorinated aromatic compounds. The acetylene moiety introduces additional fragmentation routes, notably the loss of a neutral acetylene molecule.
By comparing the fragmentation of this compound with that of phenylacetylene and chlorobenzene, we can confidently assign the observed fragment ions and understand the underlying principles governing their formation. This detailed analysis serves as a valuable reference for researchers and scientists working on the structural elucidation of halogenated and acetylenic organic compounds, enabling more accurate and efficient identification of unknown analytes.
References
- Williams, D. H., et al. "Electron-impact induced rearrangements of substituted phenylpropenoates." Journal of the Chemical Society B: Physical Organic (1968): 1132-1137.
- Safe, S. "Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes." Journal of the Chemical Society B: Physical Organic (1971): 962-965.
- eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate.
- PubMed. "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- JoVE.
- JoVE.
- PubMed.
- Chemistry LibreTexts.
- ChemicalBook. "this compound | 873-73-4."
- ResearchGate.
- YouTube. "Mass Spec 3f Halogenoalkanes."
- JoVE.
Sources
- 1. This compound | 873-73-4 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 4. youtube.com [youtube.com]
- 5. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
A Comparative Analysis of 4-Chlorophenylacetylene and Phenylacetylene in Click Reactions: A Technical Guide for Researchers
In the landscape of modern chemical ligation, "click" chemistry stands as a cornerstone for its efficiency, reliability, and broad applicability in drug discovery, bioconjugation, and materials science. Central to this paradigm is the azide-alkyne cycloaddition, which is predominantly carried out via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice of alkyne substrate is critical to the success of these reactions, influencing reaction kinetics, yield, and overall efficiency.
This guide provides an in-depth technical comparison of two commonly employed terminal alkynes: 4-chlorophenylacetylene and its parent compound, phenylacetylene. We will delve into their respective performances in click reactions, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Differences
While both this compound and phenylacetylene are effective substrates for CuAAC reactions, the presence of a para-chloro substituent introduces subtle yet potentially significant electronic effects. Here's a summary of the key comparative points:
| Feature | This compound | Phenylacetylene |
| Reactivity in CuAAC | Generally comparable to phenylacetylene in terms of yield. The electron-withdrawing nature of chlorine can slightly enhance the acidity of the acetylenic proton, potentially influencing the rate of copper acetylide formation. | The benchmark aromatic terminal alkyne for CuAAC, exhibiting robust and high-yielding reactivity under standard conditions. |
| Electronic Effects | The chloro group is an inductively withdrawing and resonance-donating substituent. Its net effect is electron-withdrawing, which can impact the electron density of the alkyne. | The phenyl group provides a baseline for electronic effects in aromatic alkynes. |
| Solubility | Generally possesses good solubility in common organic solvents used for click chemistry. | Readily soluble in a wide range of organic solvents. |
| Applicability in SPAAC | Not suitable for SPAAC due to the lack of ring strain. | Not suitable for SPAAC due to the lack of ring strain. |
The Heart of the Matter: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, renowned for its high yields, regioselectivity (forming the 1,4-disubstituted triazole isomer exclusively), and tolerance of a wide array of functional groups.[1][2] The reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate.
Electronic Influence of the 4-Chloro Substituent
The chlorine atom at the para position of the phenyl ring in this compound exerts a dual electronic effect:
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the overall electron density of the aromatic ring.
The net result is that the phenyl ring in this compound is slightly more electron-poor than in phenylacetylene. While one might hypothesize that this could lead to a faster reaction rate, studies on a range of substituted phenylacetylenes in CuAAC reactions have shown that both electron-rich and electron-poor alkynes react efficiently to provide the corresponding 1,2,3-triazoles in high yields.[4] This suggests that the electronic nature of the substituent on the phenyl ring does not dramatically impact the overall outcome of the reaction in terms of isolated yield, though subtle kinetic differences may exist.
Comparative Reaction Performance in CuAAC
Table 1: Representative Reaction Conditions and Yields for the CuAAC of Phenylacetylene with Benzyl Azide
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O, Sodium Ascorbate | Water | 30-35 | 20 | 97 | [5] |
| CuI | Cyrene™ | 30 | 12 | 88 | [1] |
| CuI | Deep Eutectic Solvent | 85 | 5 | 93 | [6] |
| [Cu(CH₃CN)₄]PF₆ | Not specified | Not specified | Not specified | Not specified | [3][9][10] |
| PEG-tris-trz-Cu(I) | Water | 30-35 | 20 | 97 | [5] |
Based on the robustness of the CuAAC reaction with a variety of substituted phenylacetylenes, it is reasonable to expect that the reaction of this compound with benzyl azide under similar conditions would also proceed to completion with high yields.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the CuAAC reaction of both phenylacetylene and this compound with benzyl azide. These self-validating systems are based on established literature procedures.[12]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Phenylacetylene or this compound (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium Ascorbate (0.02-0.1 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF, DMSO)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyne (phenylacetylene or this compound, 1.0 mmol) and benzyl azide (1.0 mmol).
-
Add the solvent (e.g., 10 mL of a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol in 1 mL of water).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol in 1 mL of water).
-
While stirring the alkyne and azide solution, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted triazole.
The Road Not Taken: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, copper-free click reaction that relies on the high ring strain of a cyclic alkyne to accelerate the cycloaddition with an azide.[13][14] This bioorthogonal reaction is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern.
Neither phenylacetylene nor this compound are suitable substrates for SPAAC. Their linear alkyne geometry lacks the requisite ring strain to overcome the activation energy barrier for the uncatalyzed cycloaddition with azides at ambient temperatures. The workhorses of SPAAC are strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN).[14][15]
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the catalytic cycle of CuAAC and the general mechanism of SPAAC.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
In the realm of CuAAC, both this compound and phenylacetylene are highly effective and reliable substrates. The presence of the 4-chloro substituent has a minimal impact on the overall reaction yield, making it a viable alternative to phenylacetylene, particularly when specific electronic properties or further functionalization at that position are desired. For researchers choosing between the two, the decision will likely be guided by factors such as commercial availability, cost, and the specific requirements of the target molecule rather than a significant difference in their click reactivity. It is crucial to remember that neither of these terminal alkynes is suitable for SPAAC, which necessitates the use of strained cyclic alkynes. This guide serves as a testament to the robustness of the CuAAC reaction, accommodating a range of electronic variations on the alkyne component without compromising its efficiency.
References
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV. Retrieved February 6, 2026, from [Link]
-
CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. (2022, February 4). Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
A kinetics study of copper-catalysed click reactions in ionic liquids. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. (2007, December 1). PubMed. Retrieved February 6, 2026, from [Link]
-
Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. (2025, August 7). ResearchGate. Retrieved February 6, 2026, from [Link]
-
SPAAC with A) conventional cyclooctynes, B) BCN, C) the... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (2023, February 21). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. (2020, December 22). VNU University of Science. Retrieved February 6, 2026, from [Link]
-
2 - Supporting Information. (n.d.). Retrieved February 6, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
